molecular formula C8H5ClN2O2 B1453456 3-chloro-1H-indazole-5-carboxylic acid CAS No. 1031417-73-8

3-chloro-1H-indazole-5-carboxylic acid

Cat. No.: B1453456
CAS No.: 1031417-73-8
M. Wt: 196.59 g/mol
InChI Key: RQKVYMZENPQZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-indazole-5-carboxylic acid (CID 45790263) is a versatile indazole-based building block with molecular formula C₈H₅ClN₂O₂ . This compound is a key synthetic intermediate in advanced organic synthesis, particularly for the development of novel pharmaceutical candidates and agrochemicals. The presence of both a carboxylic acid group and a chloro substituent on the indazole core allows for selective functionalization at multiple sites, enabling researchers to create diverse molecular scaffolds . Its properties make it a valuable precursor in medicinal chemistry for modulating pharmacokinetic properties such as bioavailability and target specificity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKVYMZENPQZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-1H-indazole-5-carboxylic acid: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-1H-indazole-5-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. From its fundamental physicochemical properties to its application in the synthesis of targeted therapeutics, this document serves as a detailed resource for professionals in the field.

Core Molecular Characteristics

3-chloro-1H-indazole-5-carboxylic acid is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric to indoles and exhibit a wide range of biological activities.[1] The strategic placement of the chloro and carboxylic acid groups on the indazole scaffold provides medicinal chemists with versatile handles for molecular elaboration and property modulation.

Chemical Structure and Properties

The molecular identity of this compound is defined by its IUPAC name, 3-chloro-1H-indazole-5-carboxylic acid, and its structural formula.

Table 1: Physicochemical Properties of 3-chloro-1H-indazole-5-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
CAS Number 1077-95-8[1]
Appearance Light yellow to brown solid
Melting Point Approx. 199°C (dec.)

Caption: 2D structure of 3-chloro-1H-indazole-5-carboxylic acid.

Synthesis and Manufacturing

The synthesis of 3-chloro-1H-indazole-5-carboxylic acid can be approached through several strategic routes. The selection of a particular synthetic pathway is often dictated by factors such as scale, cost, and the availability of starting materials.

Retrosynthetic Analysis and Key Strategies

A common and direct approach involves the selective chlorination of the indazole-5-carboxylic acid backbone. This strategy leverages the differential reactivity of the positions on the indazole ring.

Synthesis_Overview cluster_0 Synthesis of 3-chloro-1H-indazole-5-carboxylic acid Starting_Material 1H-Indazole-3-carboxylic Acid Chlorination Chlorination (e.g., POCl₃, Acetic Acid) Starting_Material->Chlorination Reagents Product 3-chloro-1H-indazole-5-carboxylic acid Chlorination->Product Formation

Caption: High-level overview of a common synthetic approach.

Detailed Experimental Protocol: Chlorination of 1H-Indazole-3-carboxylic Acid

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Anhydrous acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Diethyl ether

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid with heating and stirring until a clear solution is obtained.[1]

  • Slowly add a solution of phosphorus oxychloride in anhydrous acetic acid dropwise to the reaction mixture.[1]

  • Heat the reaction mixture in an oil bath at 90°C and maintain a condensation reflux for 14 hours.[1]

  • Upon completion of the reaction, a white precipitate will form. Cool the mixture in an ice bath.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the solid first with ethyl acetate and then with diethyl ether.[1]

  • Dry the product under vacuum to yield 3-chloro-1H-indazole-5-carboxylic acid.

Causality of Experimental Choices:

  • Anhydrous Acetic Acid: Serves as a solvent that can withstand the reaction temperature and is compatible with the chlorinating agent.

  • Phosphorus Oxychloride (POCl₃): A potent chlorinating agent for converting C-H bonds to C-Cl bonds on electron-rich aromatic systems.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.

  • Ice Bath Cooling and Washing: These steps are crucial for precipitating the product, removing unreacted starting materials and byproducts, and isolating the purified compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-chloro-1H-indazole-5-carboxylic acid.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indazole, and a downfield singlet for the carboxylic acid proton.
¹³C NMR Resonances for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbon bearing the chlorine atom.
IR Spectroscopy Characteristic peaks for O-H stretching of the carboxylic acid, N-H stretching of the indazole, C=O stretching of the carbonyl group, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, and 3-chloro-1H-indazole-5-carboxylic acid is a valuable starting material for the synthesis of a variety of pharmacologically active molecules.[2]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors for oncology and 5-HT3 receptor antagonists for the management of chemotherapy-induced nausea and vomiting.[1] A notable example is its use in the synthesis of Granisetron, a potent antiemetic.[1]

Mechanism of Action of Indazole-Based Therapeutics

Many indazole-containing drugs function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. By blocking the activity of specific kinases, these drugs can halt the proliferation of cancer cells or modulate other disease processes.

Drug_Discovery_Workflow cluster_1 Drug Discovery and Development Pipeline Start 3-chloro-1H-indazole-5-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Library_Synthesis Library Synthesis Amide_Coupling->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A generalized workflow for the utilization of 3-chloro-1H-indazole-5-carboxylic acid in drug discovery.

Safety and Handling

As a laboratory chemical, 3-chloro-1H-indazole-5-carboxylic acid requires careful handling to minimize exposure and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[3]

Table 3: GHS Hazard Classifications

Hazard ClassCategory
Acute Toxicity, Oral May be harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Eye Irritation Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Dispose of this chemical in accordance with local, state, and federal regulations.

Conclusion

3-chloro-1H-indazole-5-carboxylic acid is a molecule of significant interest to the pharmaceutical and life sciences industries. Its versatile chemical nature and the biological activities of its derivatives make it a valuable tool for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, applications, and safe handling, offering a solid foundation for researchers and developers working with this important compound.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Indazole Scaffold as a Starting Point

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, and thus, are frequently found in biologically active compounds. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties.[1][3] Notable examples of indazole-based drugs include Niraparib, an anti-cancer agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[1][4]

The subject of this guide, 3-chloro-1H-indazole-5-carboxylic acid, is a known chemical entity, with established synthetic routes.[4] However, its specific mechanism of action has not been extensively characterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers to systematically investigate and elucidate the biological activity of this promising compound. We will proceed from broad, phenotype-based screening to specific target identification and validation, providing both the rationale and detailed protocols for each stage.

Part 1: Hypothesis Generation - Plausible Mechanisms of Action

Given the diverse activities of the indazole scaffold, we can formulate several initial hypotheses for the mechanism of action of 3-chloro-1H-indazole-5-carboxylic acid. The chloro and carboxylic acid substitutions will undoubtedly influence its physicochemical properties and target interactions.

Hypothesis 1: Kinase Inhibition The indazole nucleus is a common hinge-binding motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. It is plausible that 3-chloro-1H-indazole-5-carboxylic acid could act as an ATP-competitive or allosteric kinase inhibitor.

Hypothesis 2: GPCR Modulation As demonstrated by Granisetron, indazole derivatives can be potent modulators of G-protein coupled receptors (GPCRs).[4][5] The aromatic system and potential for hydrogen bonding could allow for interaction with the transmembrane domains of a GPCR.

Hypothesis 3: Enzyme Inhibition Some indazole derivatives have been shown to inhibit enzymes such as DNA gyrase, suggesting potential antibacterial applications.[6] The carboxylic acid moiety could chelate metal ions in an enzyme's active site or form key electrostatic interactions.

Hypothesis 4: Disruption of Protein-Protein Interactions The relatively planar structure of the indazole ring could allow it to insert into pockets at the interface of protein-protein interactions, thereby disrupting signaling complexes.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Elucidation

The following is a logical and comprehensive workflow designed to systematically investigate the mechanism of action of 3-chloro-1H-indazole-5-carboxylic acid.

MOA_Workflow cluster_phenotypic Phase 1: Phenotypic Screening cluster_target_id Phase 2: Target Identification cluster_validation Phase 3: Target Validation & Mechanistic Studies cluster_conclusion Phase 4: MoA Confirmation pheno_screen High-Content Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity) cell_panel Diverse Cancer Cell Line Panel pheno_screen->cell_panel Identify responsive cell lines affinity_chrom Affinity Chromatography- Mass Spectrometry cell_panel->affinity_chrom tpp Thermal Proteome Profiling (TPP) cell_panel->tpp computational In Silico Target Prediction cell_panel->computational biochemical Biochemical Assays (e.g., Kinase Assays, IC50) affinity_chrom->biochemical tpp->biochemical computational->biochemical cell_based Cell-Based Assays (e.g., Western Blot, Reporter Assays) biochemical->cell_based structural Structural Biology (Co-crystallography) cell_based->structural moa_model Construct Mechanism of Action Model structural->moa_model

Caption: Experimental workflow for MoA elucidation.

Phase 1: High-Content Phenotypic Screening

Rationale: Before searching for a specific target, it is crucial to understand the compound's effect on whole cells. A broad phenotypic screen can reveal potential therapeutic areas (e.g., oncology, immunology) and provide a cellular context for subsequent target identification.

Protocol: Cell Proliferation/Cytotoxicity Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (breast, lung, colon, etc.).

  • Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

  • Compound Treatment: Prepare a serial dilution of 3-chloro-1H-indazole-5-carboxylic acid (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound to the cells and incubate for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation:

Cell LineTissue of OriginGI50 (µM)
MCF-7BreastExperimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
.........
Phase 2: Target Identification

Once a cellular phenotype is confirmed, the next step is to identify the direct binding partner(s) of the compound. We recommend a multi-pronged approach to increase the likelihood of success.[7]

Method A: Affinity Chromatography-Mass Spectrometry

Rationale: This technique involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.

Protocol:

  • Compound Immobilization: Synthesize a derivative of 3-chloro-1H-indazole-5-carboxylic acid with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose beads). The carboxylic acid is a convenient handle for this modification.

  • Lysate Preparation: Grow a responsive cell line (identified in Phase 1) to a large quantity. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a control, also incubate lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with an excess of the free compound.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound-conjugated beads and the control beads. Genuine binding partners should be significantly enriched in the experimental sample.

Method B: Thermal Proteome Profiling (TPP)

Rationale: TPP is based on the principle that a protein's thermal stability changes upon ligand binding. This method can be performed in intact cells or lysates.

Protocol:

  • Treatment: Treat intact cells or cell lysate with 3-chloro-1H-indazole-5-carboxylic acid or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of different temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Mass Spectrometry: Analyze the soluble protein fraction from each temperature point by LC-MS/MS.

  • Data Analysis: For each protein, generate a "melting curve" showing the amount of soluble protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct interaction.

Phase 3: Target Validation and Mechanistic Studies

After identifying one or more high-confidence candidate targets, it is essential to validate the interaction and understand its functional consequences.

Example Scenario: A Protein Kinase (e.g., "Kinase X") is Identified

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate Substrate Protein Kinase_X->Substrate Phosphorylates pSubstrate p-Substrate Protein Downstream_Effect Cellular Response (e.g., Proliferation) pSubstrate->Downstream_Effect Compound 3-chloro-1H-indazole- 5-carboxylic acid Compound->Kinase_X Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

  • Reagents: Obtain recombinant active Kinase X, its specific substrate peptide, and ³²P-γ-ATP.

  • Reaction: Set up a reaction mixture containing Kinase X, the substrate, and varying concentrations of 3-chloro-1H-indazole-5-carboxylic acid.

  • Initiation: Start the reaction by adding ³²P-γ-ATP. Incubate at 30°C for a specified time.

  • Termination: Stop the reaction and spot the mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane to remove unincorporated ³²P-γ-ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis (Cell-Based Validation)

  • Treatment: Treat the responsive cell line with increasing concentrations of 3-chloro-1H-indazole-5-carboxylic acid for a relevant time period.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Kinase X's substrate (p-Substrate). Also, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the p-Substrate signal would confirm that the compound inhibits Kinase X activity in a cellular context.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of 3-chloro-1H-indazole-5-carboxylic acid. By progressing from broad phenotypic observations to specific molecular interactions, researchers can build a comprehensive and validated model of the compound's biological activity. The ultimate confirmation of the mechanism of action would involve obtaining a co-crystal structure of the compound bound to its target, which would reveal the precise binding mode and provide a strong foundation for future structure-activity relationship (SAR) studies and lead optimization.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-1h-indazole-5-carboxylic acid. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Indazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 3-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this molecule using modern NMR techniques.

Introduction: The Structural Significance of 3-chloro-1H-indazole-5-carboxylic acid

3-chloro-1H-indazole-5-carboxylic acid belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized for their wide range of biological activities. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 5-position makes this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents. Accurate structural characterization is paramount for its application in drug discovery, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the detailed ¹H and ¹³C NMR spectral analysis of this compound, offering insights into experimental considerations and advanced spectral interpretation.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines the recommended procedure for the NMR analysis of 3-chloro-1H-indazole-5-carboxylic acid.

Sample Preparation: The Key to High-Resolution Spectra

The choice of a suitable deuterated solvent is critical, as it influences the chemical shifts of exchangeable protons and the overall resolution of the spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for 3-chloro-1H-indazole-5-carboxylic acid due to its ability to dissolve both the carboxylic acid and the heterocyclic ring system, while also allowing for the observation of the acidic N-H and COOH protons.

Step-by-Step Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-chloro-1H-indazole-5-carboxylic acid.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug into a standard 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Instrumentation: The sample is now ready for analysis on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Diagram of the NMR Sample Preparation Workflow:

NMR_Sample_Prep cluster_workflow NMR Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter analyze Acquire NMR Spectra filter->analyze

Caption: Workflow for preparing 3-chloro-1H-indazole-5-carboxylic acid for NMR analysis.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of 3-chloro-1H-indazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the exchangeable protons of the N-H and carboxylic acid groups. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants (J) for 3-chloro-1H-indazole-5-carboxylic acid in DMSO-d₆. These predictions are based on the analysis of structurally similar compounds.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 8.2 - 8.4Singlet (or narrow doublet)-
H-6~ 7.9 - 8.1Doublet of doubletsJ = ~8.5, ~1.5 Hz
H-7~ 7.6 - 7.8DoubletJ = ~8.5 Hz
N-H~ 13.0 - 14.0Broad Singlet-
COOH~ 12.0 - 13.0Broad Singlet-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-4, H-6, H-7):

    • H-4: This proton is situated between the electron-withdrawing carboxylic acid group and the indazole ring system, leading to a significant downfield shift. It is expected to appear as a singlet or a narrowly split doublet due to a small four-bond coupling with H-6.

    • H-6: This proton is ortho to the carboxylic acid group and will appear as a doublet of doublets due to coupling with H-7 (ortho coupling, ~8.5 Hz) and H-4 (meta coupling, ~1.5 Hz).

    • H-7: This proton is ortho to H-6 and will appear as a doublet with a typical ortho coupling constant of ~8.5 Hz.

  • Exchangeable Protons (N-H and COOH):

    • The protons of the indazole N-H and the carboxylic acid COOH are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature.[3] In DMSO-d₆, they are expected to appear as broad singlets at very downfield positions (typically >12 ppm) due to hydrogen bonding with the solvent.[3] These signals will disappear upon the addition of a few drops of D₂O to the NMR tube, confirming their identity as exchangeable protons.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 3-chloro-1H-indazole-5-carboxylic acid are influenced by the nature of the substituents and their positions on the indazole ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 3-chloro-1H-indazole-5-carboxylic acid in DMSO-d₆ are presented in the table below. These predictions are derived from data available for substituted indazoles and related carboxylic acids.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 167 - 170
C-3~ 140 - 142
C-3a~ 138 - 140
C-5~ 125 - 127
C-7a~ 123 - 125
C-4~ 121 - 123
C-6~ 118 - 120
C-7~ 110 - 112
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to be the most downfield signal in the spectrum, typically appearing in the range of 167-170 ppm.[3]

  • C-3: The presence of the electronegative chlorine atom at this position will cause a downfield shift for C-3.

  • Quaternary Carbons (C-3a, C-5, C-7a): These carbons, which are not directly bonded to any protons, will appear as signals of lower intensity in a standard ¹³C NMR spectrum. Their chemical shifts are influenced by their position within the fused ring system.

  • Protonated Aromatic Carbons (C-4, C-6, C-7): The chemical shifts of these carbons can be definitively assigned using 2D NMR techniques such as HSQC.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule with multiple signals in a crowded spectral region, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment. In such cases, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment is essential for identifying proton-proton coupling networks. For 3-chloro-1H-indazole-5-carboxylic acid, the COSY spectrum would show a cross-peak between H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might also be observed between H-6 and H-4, indicating their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum. The HSQC spectrum will show cross-peaks between:

  • H-4 and C-4

  • H-6 and C-6

  • H-7 and C-7

Diagram of the 2D NMR Correlation Logic:

Caption: Correlations expected in COSY and HSQC spectra for unambiguous assignments.

Conclusion

The NMR analysis of 3-chloro-1H-indazole-5-carboxylic acid provides a detailed picture of its molecular structure. By employing a combination of ¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The information presented in this guide serves as a valuable resource for scientists engaged in the synthesis and characterization of indazole-based compounds, ultimately supporting the advancement of drug discovery and development.

References

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

Sources

An In-depth Technical Guide to the Solubility of 3-chloro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 3-chloro-1H-indazole-5-carboxylic Acid

3-chloro-1H-indazole-5-carboxylic acid stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. The indazole scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The successful progression of any new chemical entity from discovery to a viable therapeutic is fundamentally underpinned by its physicochemical properties, among which solubility is a paramount determinant of bioavailability and developability.

This technical guide provides a comprehensive exploration of the solubility of 3-chloro-1H-indazole-5-carboxylic acid. Moving beyond a mere presentation of data, this document delves into the theoretical underpinnings of its solubility, the practical methodologies for its empirical determination, and the critical factors that modulate its dissolution. The insights presented herein are intended to empower researchers and formulation scientists to make informed decisions in the development of novel therapeutics derived from this important molecular scaffold.

I. Physicochemical Profile of 3-chloro-1H-indazole-5-carboxylic Acid

A thorough understanding of the intrinsic properties of 3-chloro-1H-indazole-5-carboxylic acid is the bedrock upon which its solubility behavior can be predicted and manipulated.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2]
Appearance Light yellow to brown solid[3]
Melting Point Approx. 199°C (dec.)[3]
Predicted pKa 3.81 ± 0.30-
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The presence of both hydrogen bond donors (the carboxylic acid proton and the indazole N-H) and acceptors (the carbonyl oxygen, the second carboxylic acid oxygen, and the pyrazole-type nitrogen) suggests the capacity for strong intermolecular interactions, both with itself in the solid state and with solvent molecules. The chloro-substituent introduces an element of lipophilicity, which will influence its solubility in organic solvents.

II. Theoretical Framework for the Solubility of an Ionizable Heterocyclic Carboxylic Acid

The solubility of 3-chloro-1H-indazole-5-carboxylic acid is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. As a weak acid, its aqueous solubility is profoundly influenced by the pH of the medium.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The ionization of the carboxylic acid group is the primary driver of the pH-dependent aqueous solubility of 3-chloro-1H-indazole-5-carboxylic acid. The relationship between pH, pKa, and the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form is described by the Henderson-Hasselbalch equation.

The solubility of a weak acid increases with increasing pH as the more soluble ionized form becomes the predominant species in solution[4]. At a pH below the pKa, the non-ionized form dominates, and the solubility is at its minimum (intrinsic solubility). As the pH rises above the pKa, the compound deprotonates to form the more polar and, therefore, more water-soluble carboxylate salt. This relationship is a cornerstone of pre-formulation studies for acidic drug candidates.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH_Structure Predominantly Non-ionized (Lower Aqueous Solubility) Equilibrium pH = pKa [Non-ionized] = [Ionized] Low_pH_Structure->Equilibrium Increase pH High_pH_Structure Predominantly Ionized (Carboxylate) (Higher Aqueous Solubility) Equilibrium->High_pH_Structure Increase pH

Caption: pH-dependent ionization and its impact on solubility.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity of the solvent and its ability to form hydrogen bonds with 3-chloro-1H-indazole-5-carboxylic acid are key determinants.

  • Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the carboxylic acid and indazole moieties. Good solubility is generally expected in these solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can solvate the molecule well, often leading to high solubility. For instance, the related indazole-3-carboxylic acid is reported to be highly soluble in DMSO (≥ 200 mg/mL)[5].

  • Aprotic Nonpolar Solvents (e.g., alkanes): Due to the polar nature of the carboxylic acid and the indazole ring system, very low solubility is anticipated in nonpolar solvents.

III. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method[6]. This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solvent.

The Shake-Flask Method: A Step-by-Step Guide
  • Preparation of Saturated Solutions:

    • Add an excess of 3-chloro-1H-indazole-5-carboxylic acid to a series of vials containing the desired solvents (e.g., water at various pH values, ethanol, methanol, acetonitrile, DMSO). The excess solid is crucial to ensure that the solution becomes saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using a shaker or rotator.

    • Equilibration time is critical and must be sufficient to reach a steady state. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment.

    • Alternatively, centrifuge the vials to ensure a clear separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility in mass/volume units (e.g., mg/mL or µg/mL) or molarity.

Caption: Workflow for thermodynamic solubility determination.

IV. Factors Influencing the Solubility of 3-chloro-1H-indazole-5-carboxylic Acid

Several factors can significantly alter the solubility of this compound, and understanding these is crucial for formulation development.

  • pH: As previously discussed, pH is a critical determinant of aqueous solubility. For oral dosage forms, the solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) must be characterized[7].

  • Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect should be determined experimentally.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is essential to characterize the solid form of the material being used for solubility studies.

  • Presence of Excipients: The inclusion of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in a formulation can substantially enhance the solubility of poorly soluble compounds.

V. Conclusion: A Strategic Approach to Solubility Characterization

A comprehensive understanding of the solubility of 3-chloro-1H-indazole-5-carboxylic acid is not merely an academic exercise but a fundamental requirement for its successful development into a therapeutic agent. This guide has outlined the theoretical principles that govern its solubility, provided a robust experimental protocol for its determination, and highlighted the key factors that can be modulated to optimize its dissolution characteristics. By systematically applying these principles and methodologies, researchers and drug development professionals can navigate the challenges associated with the formulation of this important class of molecules and unlock their full therapeutic potential.

VI. References

  • ChemicalRegister. (n.d.). 3-chloro-1H-indazole-5-carboxylic acid,3-Chloro-1H-indazole-7-carboxylic acid Suppliers & Manufacturers. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

Sources

Indazole Derivatives as Modulators of Key Biological Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a cornerstone in the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of indazole derivatives. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation and compound characterization, and provide quantitative data to illustrate the structure-activity relationships of these potent molecules. This guide is designed to serve as a practical resource, bridging the gap between theoretical knowledge and its application in the laboratory to accelerate the discovery and development of next-generation indazole-based therapies.

Introduction to the Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a critical pharmacophore in modern drug discovery.[1][2] Though rare in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3][4] The clinical success of indazole-containing drugs such as Axitinib (a kinase inhibitor), Niraparib (a PARP inhibitor), and Pazopanib (a multi-kinase inhibitor) underscores the therapeutic potential of this scaffold.[2][5]

The versatility of the indazole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This adaptability has led to the development of potent and selective inhibitors for a diverse array of biological targets, which will be the focus of this guide.

Key Therapeutic Targets and Mechanisms of Action

Indazole derivatives have been successfully developed to target several key players in disease pathogenesis, particularly in oncology. The following sections will explore the major therapeutic targets of these compounds, their mechanisms of action, and the relevant signaling pathways.

Protein Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] Indazole derivatives have proven to be particularly effective as kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[2][7]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[8] The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[9] Indazole derivatives, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs, particularly VEGFR-2.[6][8][10]

Mechanism of Action: These indazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR kinase domain.[8] This prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[8] The binding mode of Axitinib in the VEGFR-2 active site has been well-characterized, providing a structural basis for its potent inhibitory activity.[10]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole Indazole Derivative (e.g., Axitinib) Indazole->VEGFR2 Inhibition

Quantitative Data: VEGFR-2 Inhibition by Indazole Derivatives

CompoundTargetIC50 (nM)Reference
AxitinibVEGFR-20.2[7]
PazopanibVEGFR-230[10]
Compound 30VEGFR-21.24[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of an indazole derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Dilute the kinase and its specific substrate peptide in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the indazole derivative (test compound) in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the ATP solution.[11]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[11]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[11]

    • Add a kinase detection reagent that converts the ADP produced to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.[12]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[13] PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14][15]

Mechanism of Action: Indazole-based PARP inhibitors, such as Niraparib, have emerged as a powerful class of anti-cancer agents.[10][15] These inhibitors work through a mechanism known as "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks (DSBs) via homologous recombination (HR), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[15] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[15] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, further enhancing their cytotoxic effect.[15]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_repair_pathways DNA Repair Pathways SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Detection Replication DNA Replication SSB->Replication If not repaired BER Base Excision Repair (BER) PARP1->BER Recruitment of Repair Proteins BER->SSB Repair DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) DSB->HR Repair in HR-proficient cells Cell_Death Cell Death DSB->Cell_Death In HR-deficient (e.g., BRCA mutant) cells Indazole Indazole Derivative (e.g., Niraparib) Indazole->PARP1 Inhibition

Quantitative Data: PARP Inhibition by Indazole Derivatives

CompoundTargetIC50 (nM)Reference
Niraparib (MK-4827)PARP-13.8[16]
Niraparib (MK-4827)PARP-22.1[16]
Compound 48PARP4[17]

Experimental Protocol: PARP Activity Assay (Colorimetric)

This protocol describes a method to measure PARP activity in the presence of an inhibitor.

  • Reagent Preparation:

    • Prepare a 1X PARP buffer.

    • Reconstitute and dilute the PARP enzyme and activated DNA according to the manufacturer's instructions.

    • Prepare a serial dilution of the indazole derivative.

    • Prepare a 1X PARP cocktail containing biotinylated NAD+.

  • Assay Procedure:

    • Coat a 96-well plate with histones and incubate.

    • Wash the plate and add the 1X PARP cocktail to each well.

    • Add the diluted test inhibitor and the PARP enzyme.

    • Incubate the plate at room temperature for 60 minutes.[18]

  • Signal Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-horseradish peroxidase (Strep-HRP) and incubate.[18]

    • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of biotin incorporated, and thus to PARP activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Overcoming Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[19][20] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of kynurenine metabolites.[20] This creates an immunosuppressive environment that allows tumors to evade the host immune system.[21][22]

Mechanism of Action: Indazole derivatives have been identified as potent inhibitors of IDO1.[1][23] These inhibitors bind to the active site of the IDO1 enzyme, preventing the catabolism of tryptophan.[1] By blocking this pathway, indazole-based IDO1 inhibitors can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites.[21] This can lead to the reactivation of anti-tumor immune responses, including the proliferation and activation of effector T cells.[21] The binding of some inhibitors, like Epacadostat, involves coordination with the heme iron in the enzyme's active site.[24]

IDO1_Inhibition_Pathway cluster_tme Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell Effector T Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Immune_Suppression->T_Cell Indazole Indazole Derivative Indazole->IDO1 Inhibition

Quantitative Data: IDO1 Inhibition by Indazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound 120IDO15.3[1]
Compound 35IDO10.74[25]

Experimental Protocol: IDO1 Enzyme Inhibition Assay (Absorbance-Based)

This protocol provides a method for measuring the inhibition of IDO1 enzymatic activity.

  • Reagent Preparation:

    • Prepare an IDO1 assay buffer.

    • Prepare a solution of recombinant IDO1 enzyme.

    • Prepare a solution of L-tryptophan (substrate).

    • Prepare a serial dilution of the indazole derivative.

  • Assay Procedure:

    • Add the IDO1 enzyme and the test compound to the wells of a UV-transparent microplate.

    • Initiate the reaction by adding the L-tryptophan substrate.[26]

    • Incubate the plate at room temperature for a specified time.[26]

  • Signal Detection:

    • Measure the absorbance of the reaction product, N-formylkynurenine, at approximately 321 nm.[26]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.

Methodologies for Target Validation and Compound Characterization

Beyond primary enzymatic assays, a comprehensive evaluation of indazole derivatives requires robust methods for target validation and characterization in a cellular context.

Target Engagement Assays: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for validating target engagement.[27]

Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[27] In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The soluble fraction of the target protein is then quantified. A ligand-bound protein will be more resistant to thermal denaturation and aggregation, resulting in a higher amount of soluble protein at elevated temperatures compared to the unbound protein.[2][27]

CETSA_Workflow Start Start: Live Cells Treat Treat with Indazole Derivative or Vehicle Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Aggregated Proteins (e.g., Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Analyze Analyze Data: Plot Soluble Protein vs. Temperature Quantify->Analyze Result Result: Shift in Melting Curve Indicates Target Engagement Analyze->Result

Cell-Based Potency Assays: MTT Assay for Cell Viability

To assess the functional consequences of target inhibition, cell-based assays are essential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole derivative and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Conclusion and Future Directions

The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of targeted therapies. The successful clinical translation of indazole-based inhibitors of protein kinases and PARP has established their importance in the treatment of cancer and other diseases. The ongoing exploration of new targets, such as IDO1, highlights the continued potential of this privileged structure in medicinal chemistry.

Future research in this field will likely focus on several key areas:

  • Development of more selective inhibitors: While multi-targeted inhibitors have their place, the development of highly selective inhibitors for specific kinase isoforms or other targets can lead to improved efficacy and reduced off-target toxicities.

  • Exploration of novel targets: The adaptability of the indazole scaffold makes it an attractive candidate for targeting other emerging therapeutic targets in areas such as neurodegeneration and infectious diseases.

  • Combination therapies: The combination of indazole derivatives with other therapeutic modalities, such as immunotherapy and chemotherapy, holds great promise for overcoming drug resistance and improving patient outcomes.

By leveraging the knowledge of the key therapeutic targets and mechanisms of action outlined in this guide, and by employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of indazole derivatives for the benefit of patients worldwide.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules, 24(19), 3588. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(35), 21546-21569. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry, 29(1), 156-173. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(23), 13987-13995. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021). Journal of Medicinal Chemistry, 64(4), 1877-1896. [Link]

  • The therapeutic potential of targeting tryptophan catabolism in cancer. (2020). Nature Reviews Clinical Oncology, 17(10), 623-639. [Link]

  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2014). Nature Reviews Molecular Cell Biology, 15(6), 403-414. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(23), 115124. [Link]

  • 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. (2020). ResearchGate. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents. (2019). ResearchGate. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Current Pharmaceutical Design, 27(23), 2696-2713. [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2022). Current Medicinal Chemistry, 29(33), 5486-5504. [Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2023). Frontiers in Chemistry, 11, 1269411. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Molecules, 29(5), 1084. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Letters in Drug Design & Discovery, 18(10), 954-961. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2019). Molecules, 24(16), 2993. [Link]

  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. (2019). Journal for ImmunoTherapy of Cancer, 7(1), 329. [Link]

  • What is the mechanism of Niraparib Tosylate?. (2024). Patsnap Synapse. [Link]

  • A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents. (2024). International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021. (n.d.). BPS Bioscience. [Link]

  • Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. (2021). eLife, 10, e66286. [Link]

  • Binding mode of epacadostat and spectral markers for O and N-based ligands in human indoleamine 2,3-dioxygenase 1. (2021). Communications Biology, 4(1), 1-11. [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. (2019). Biomolecules, 9(10), 573. [Link]

  • What is the mechanism of Axitinib?. (2024). Patsnap Synapse. [Link]

  • The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects. (2022). Cancers, 14(7), 1827. [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Pelago Bioscience. [Link]

  • Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression. (2015). ResearchGate. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2023). STAR Protocols, 4(4), 102558. [Link]

  • Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. (2012). ResearchGate. [Link]

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. (2013). Frontiers in Oncology, 3, 284. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2022). Platelets, 33(4), 629-633. [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. [Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. (2017). Clinical Cancer Research, 23(14), 3752-3760. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(55), 30582-30594. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • INLYTA® (axitinib) Mechanism Of Action. (n.d.). Pfizer. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). Scientific Reports, 12(1), 2111. [Link]

  • Publications. (n.d.). CETSA. [Link]

Sources

Methodological & Application

Synthesis of 3-chloro-1H-indazole-5-carboxylic acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-1H-indazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for oncology research. Its rigid bicyclic structure and the presence of versatile functional groups—a carboxylic acid for amide coupling and a reactive chlorine atom for nucleophilic substitution—make it an invaluable scaffold for drug discovery. This document provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, designed for researchers and professionals in the pharmaceutical sciences. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Overall Synthetic Strategy

The synthesis of 3-chloro-1H-indazole-5-carboxylic acid is efficiently achieved in a two-step process commencing from the commercially available starting material, 4-amino-3-methylbenzoic acid. The synthetic pathway is outlined below:

  • Step 1: Diazotization and Intramolecular Cyclization. 4-amino-3-methylbenzoic acid undergoes diazotization followed by an intramolecular cyclization to yield 1H-indazole-5-carboxylic acid.

  • Step 2: Chlorination. The resulting 1H-indazole-5-carboxylic acid is then chlorinated at the 3-position using phosphorus oxychloride to afford the final product.

This strategy is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Experimental Protocols

PART 1: Synthesis of 1H-indazole-5-carboxylic acid

This initial step involves the transformation of 4-amino-3-methylbenzoic acid into the indazole ring system. The reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular cyclization.

Reaction Mechanism: The primary aromatic amine of 4-amino-3-methylbenzoic acid is converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a reactive intermediate that readily undergoes intramolecular cyclization, with the methyl group providing the carbon atom for the formation of the pyrazole ring of the indazole system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-amino-3-methylbenzoic acid151.1615.1 g0.1
Concentrated Hydrochloric Acid36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Water (deionized)18.02250 mL-
Ice-As needed-

Step-by-Step Procedure:

  • Preparation of the Amine Salt Suspension: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 15.1 g (0.1 mol) of 4-amino-3-methylbenzoic acid in 100 mL of water.

  • Acidification: While stirring, slowly add 30 mL of concentrated hydrochloric acid. The mixture will warm up slightly, and the amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine suspension.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[1][2]

  • Diazotization: Dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • Confirmation of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat it to 60-70 °C for 2-3 hours. During this time, the intramolecular cyclization occurs, and nitrogen gas will be evolved. The product, 1H-indazole-5-carboxylic acid, will precipitate from the solution.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C to a constant weight. The typical yield is 80-90%.

PART 2: Synthesis of 3-chloro-1H-indazole-5-carboxylic acid

The second step involves the chlorination of the 3-position of the indazole ring. This reaction takes advantage of the tautomeric equilibrium between the 1H-indazole and the 1H-indazol-3-one forms.

Reaction Mechanism: 1H-indazole-5-carboxylic acid exists in tautomeric equilibrium with its 1H-indazol-3-one-5-carboxylic acid isomer. The keto-enol tautomerism allows the hydroxyl group at the 3-position of the indazolone form to be replaced by a chlorine atom upon treatment with phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1H-indazole-5-carboxylic acid162.1516.2 g0.1Dried thoroughly
Phosphorus Oxychloride (POCl₃)153.3350 mL~0.54Use in a fume hood
Pyridine79.101 mL~0.012Catalyst

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 16.2 g (0.1 mol) of dry 1H-indazole-5-carboxylic acid.

  • Addition of Reagents: In a well-ventilated fume hood, carefully add 50 mL of phosphorus oxychloride and 1 mL of pyridine.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

  • Precipitation and Isolation: The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified 3-chloro-1H-indazole-5-carboxylic acid in a vacuum oven at 60 °C. The typical yield is 75-85%.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Chlorination A 4-Amino-3-methylbenzoic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B 1. C Intramolecular Cyclization (Heat) B->C 2. D 1H-Indazole-5-carboxylic acid C->D 3. E 1H-Indazole-5-carboxylic acid F Chlorination (POCl3, Pyridine, Reflux) E->F 4. G 3-chloro-1H-indazole-5-carboxylic acid F->G 5.

Caption: Synthetic pathway for 3-chloro-1H-indazole-5-carboxylic acid.

Characterization

The identity and purity of the synthesized 3-chloro-1H-indazole-5-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point (MP): As a preliminary indicator of purity.

Safety Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care and avoid inhalation of vapors.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state.[1] It is imperative to keep the reaction temperature low during their formation and to use them in solution without isolation.

  • Phosphorus Oxychloride: Phosphorus oxychloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme caution in a fume hood and avoid any contact with moisture. The quenching of the reaction mixture with ice must be done slowly and with adequate cooling.

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

References

  • [Referenced protocols for the synthesis of indazole-3-carboxamide deriv
  • [Synthesis of 5-chloro-1H-indazole-3-carboxylic acid]. (URL not available)
  • [An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles]. ([Link])

  • [Organic Syntheses Procedure for indazole]. ([Link])

  • [Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites]. ([Link])

  • [Process for preparing 1-methylindazole-3-carboxylic acid]. ()
  • [Methods for the prepar
  • [1-Methyl-1H-indazole-3-carboxylic acid]. ([Link])

  • [Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles]. ()
  • [Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics]. ([Link])

  • [Indazole synthesis overview]. ([Link])

  • [Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics]. ([Link])

  • [Phosphorous oxychloride (POCh)]. (URL not available)
  • [Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system]. ([Link])

  • [Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions]. ([Link])

  • [Diazotisation overview]. ([Link])

Sources

Application Notes & Protocols: Leveraging 3-Chloro-1H-Indazole-5-Carboxylic Acid in the Discovery of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document provides an in-depth guide to the strategic use of 3-chloro-1H-indazole-5-carboxylic acid , a critical starting material and key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Specifically, it serves as a precursor to Niraparib (MK-4827), a clinically approved therapy for various cancers.[1][2][3] We will explore the scientific rationale behind its use, provide detailed protocols for synthesizing downstream compounds and evaluating their biological activity, and discuss the mechanistic underpinnings of PARP inhibition in cancer therapy.

Introduction: The Strategic Importance of the Indazole Scaffold

The selection of a core scaffold is a pivotal decision in a drug discovery campaign. The 1H-indazole-3-carboxamide framework has proven to be an exceptional platform for the development of PARP inhibitors.[4] The strategic introduction of a chlorine atom at the 3-position and a carboxylic acid at the 5-position of the indazole ring, as in 3-chloro-1H-indazole-5-carboxylic acid , offers several advantages:

  • Versatile Chemical Handles: The chloro and carboxylic acid groups provide orthogonal reactivity, allowing for sequential and regioselective modifications. The carboxylic acid is readily converted to an amide, a key interaction motif for binding to the nicotinamide site of the PARP enzyme. The chlorine can be displaced or utilized in cross-coupling reactions to build molecular complexity.

  • Proven Bioactivity: This specific scaffold is the foundation of Niraparib, a potent inhibitor of PARP-1 and PARP-2.[1][5] This clinical validation de-risks the early stages of discovery and provides a clear path for optimization.

  • Synthetic Accessibility: The synthesis of Niraparib and related analogs from this starting material is well-documented in patent literature, providing established routes for researchers.[6]

The ultimate goal is to leverage this starting material to create molecules like Niraparib that exploit the concept of synthetic lethality . In cancers with defects in homologous recombination (HR) DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of double-strand breaks that cannot be repaired, resulting in selective cancer cell death.[7][8][9]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA damage.[10] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on acceptor proteins.[10][11] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the BER pathway.[9]

PARP inhibitors derived from the indazole scaffold, like Niraparib, function through a dual mechanism:[12]

  • Catalytic Inhibition: They are NAD+ mimetics that compete for the NAD+ binding site on PARP, preventing the synthesis of PAR chains and halting the recruitment of the repair machinery.[2]

  • PARP Trapping: The inhibitor "traps" the PARP enzyme on the DNA at the site of damage.[2][12] This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of lethal double-strand breaks.[11]

In tumors with deficient HR pathways (e.g., BRCA1/2 mutations), these resulting double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death. This selective killing of cancer cells while sparing normal, HR-proficient cells is the principle of synthetic lethality.[8]

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N DNA_DSB_N Replication Fork Collapse (DSB Formation) DNA_SSB_N->DNA_DSB_N If unrepaired BER_N Base Excision Repair (BER) PARP_N->BER_N Recruits Repair Factors Repair_N DNA Repair & Cell Survival BER_N->Repair_N HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N HR_N->Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C DNA_DSB_C Replication Fork Collapse (DSB Formation) DNA_SSB_C->DNA_DSB_C Unrepaired SSBs accumulate PARPi Niraparib (PARP Inhibitor) PARP_C->PARPi BER_C BER Blocked PARPi->BER_C Inhibits & Traps BER_C->DNA_DSB_C HR_C Homologous Recombination (HR) DEFECTIVE DNA_DSB_C->HR_C Apoptosis Apoptosis & Cell Death HR_C->Apoptosis

Figure 1. The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Experimental Workflows & Protocols

The journey from the starting material, 3-chloro-1H-indazole-5-carboxylic acid, to a biologically characterized PARP inhibitor involves a multi-step process encompassing chemical synthesis and rigorous biological evaluation.

Start 3-Chloro-1H-indazole- 5-carboxylic acid Synth Chemical Synthesis (e.g., Amidation, Cross-Coupling) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Inhibitor Final Compound (e.g., Niraparib analog) Purify->Inhibitor Biochem Biochemical Assay (PARP1/2 Enzyme Inhibition) Inhibitor->Biochem Cell Cell-Based Assay (Cell Viability, PARP Activity) Inhibitor->Cell Data Data Analysis (IC50 / EC50 Determination) Biochem->Data Cell->Data

Figure 2. General experimental workflow from starting material to biological data.

Protocol: Synthesis of an Indazole-7-Carboxamide Core (Illustrative)

This protocol outlines a generalized procedure for the key amidation step, a crucial transformation of 3-chloro-1H-indazole-5-carboxylic acid into a core structure analogous to that found in Niraparib. Note: This is a representative protocol. Specific reaction conditions (solvent, coupling agents, temperature) must be optimized for each specific amine substrate. All work should be performed in a fume hood with appropriate personal protective equipment.

Objective: To couple 3-chloro-1H-indazole-5-carboxylic acid with a desired amine to form the corresponding carboxamide.

Materials:

  • 3-chloro-1H-indazole-5-carboxylic acid

  • Target amine (e.g., (S)-3-(4-aminophenyl)piperidine derivative)

  • Amide coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reagents for workup (e.g., 1M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4)

  • Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-chloro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the amide coupling agent (e.g., HBTU, 1.1 eq) and the organic base (e.g., DIPEA, 2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This step activates the carboxylic acid to facilitate amide bond formation.

  • Amine Addition: Add the target amine (1.0-1.1 eq), either neat or as a solution in DMF, to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Quenching & Extraction: Once complete, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The acid wash removes excess base, and the bicarbonate wash removes unreacted starting acid.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP-1 and PARP-2 enzymes. This is a critical step to quantify the direct inhibitory potency of the synthesized molecules. Commercial kits are widely available for this purpose.[13]

Objective: To quantify the potency of a test compound in inhibiting PARP-1 and PARP-2 enzymatic activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate. The amount of incorporated biotin is detected using a Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate and a chemiluminescent substrate.[13] A potent inhibitor will reduce the amount of PARylation, resulting in a lower signal.

Materials:

  • PARP1 or PARP2 Chemiluminescent Assay Kit (containing reaction buffer, activated DNA, PARP enzyme, biotinylated NAD+, histone-coated plates, Strep-HRP, chemiluminescent substrate)

  • Test compound (e.g., Niraparib analog) and positive control inhibitor (e.g., Olaparib, Niraparib)

  • DMSO for compound dilution

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar. Prepare a corresponding dilution of a known PARP inhibitor as a positive control.

  • Reaction Setup: To the wells of the histone-coated 96-well plate, add the following in order:

    • Reaction Buffer

    • Test compound or DMSO vehicle control (for 100% activity)

    • PARP-1 or PARP-2 enzyme

    • Activated DNA

  • Initiation: Initiate the enzymatic reaction by adding the biotinylated NAD+ substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARylation reaction to proceed.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unreacted components.

  • Detection:

    • Add Strep-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again to remove unbound Strep-HRP.

    • Add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence signal on a microplate luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data by setting the DMSO control as 100% activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTS/MTT)

This assay determines the effect of a PARP inhibitor on the viability and proliferation of cancer cell lines, particularly comparing its effect on HR-deficient (e.g., BRCA1/2 mutant) versus HR-proficient cells to confirm the principle of synthetic lethality.

Objective: To measure the cytotoxic/cytostatic effect of a test compound on cancer cell lines and determine its EC50.

Materials:

  • BRCA-mutant cancer cell line (e.g., PEO1, UWB1.289)[14]

  • BRCA-proficient cancer cell line (e.g., UWB1.289+BRCA1)[14]

  • Complete cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • Test compound

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation: Return the plates to the incubator and incubate for a prolonged period (e.g., 72-120 hours) to allow for multiple cell doublings.

  • Viability Measurement:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours. Live, metabolically active cells will convert the reagent into a colored formazan product.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data, setting the vehicle-treated cells to 100% viability.

    • Plot the percent viability versus the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value for each cell line. A significantly lower EC50 in the BRCA-mutant line compared to the proficient line indicates selective synthetic lethality.

Data Interpretation & Expected Outcomes

A successful drug discovery campaign originating from 3-chloro-1H-indazole-5-carboxylic acid would yield a compound with the following characteristics, exemplified by the known data for Niraparib.

ParameterTargetNiraparib - Representative DataReference
PARP-1 IC50 Potent inhibition (low nM)3.8 nM[1][5]
PARP-2 IC50 Potent inhibition (low nM)2.1 nM[1][5]
Cell Viability EC50 (BRCA2-mutant PEO1 cells) Potent cytotoxicity (nM to low µM range)7.487 µM[14]
Cell Viability EC50 (BRCA1-mutant UWB1.289 cells) Potent cytotoxicity (nM to low µM range)21.34 µM[14]
Cell Viability EC50 (BRCA-proficient UWB1.289+BRCA1) Significantly less potent58.98 µM[14]
Selectivity Ratio (BRCA-proficient / BRCA-mutant) High (>10-fold)~2.8-fold (vs. UWB1.289)[14]

Note: IC50 and EC50 values can vary based on specific assay conditions, cell lines, and reagents used. The data presented are for illustrative purposes.

A strong candidate will exhibit potent, low-nanomolar inhibition of PARP-1 and PARP-2 enzymes. Crucially, this enzymatic potency should translate into selective killing of cancer cells with BRCA mutations or other HR deficiencies, demonstrated by a significantly lower EC50 value in those cell lines compared to their HR-proficient counterparts.

Conclusion

3-Chloro-1H-indazole-5-carboxylic acid is more than a simple chemical intermediate; it is a validated entry point into the discovery of next-generation PARP inhibitors. Its versatile chemistry and the proven success of its derivatives, most notably Niraparib, provide a robust foundation for medicinal chemistry programs. By following systematic workflows that integrate rational chemical synthesis with rigorous biochemical and cell-based characterization, researchers can efficiently leverage this scaffold to develop novel therapeutics that exploit the powerful principle of synthetic lethality for the treatment of cancer.

References

  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. PubMed Central - PMC. Available at: [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed. Available at: [Link]

  • The role of PARP in DNA repair and its therapeutic exploitation. PubMed Central - PMC. Available at: [Link]

  • Processes for the preparation of niraparib and intermediates thereof. Google Patents.
  • IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529... ResearchGate. Available at: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. Available at: [Link]

  • PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Brieflands. Available at: [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central - NIH. Available at: [Link]

  • Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids. NIH. Available at: [Link]

  • A kind of synthetic method for preparing Niraparib. Google Patents.
  • PASTA: PARP activity screening and inhibitor testing assay. PubMed Central - NIH. Available at: [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. Available at: [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. springermedizin.de. Available at: [Link]

  • PARP inhibitors: its role in treatment of cancer. PubMed Central - NIH. Available at: [Link]

  • Niraparib. Wikipedia. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers. Available at: [Link]

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers. Available at: [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available at: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-chloro-1H-indazole-5-carboxylic acid Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole.[1] This structural feature allows indazole-containing compounds to interact with a wide array of biological targets, exhibiting activities such as anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The strategic placement of functional groups on the indazole core allows for the fine-tuning of a compound's pharmacological profile. 3-chloro-1H-indazole-5-carboxylic acid is a particularly valuable starting material for the synthesis of diverse chemical libraries. Its three key functional domains—the carboxylic acid at the 5-position, the chloro group at the 3-position, and the reactive nitrogens of the indazole ring—provide orthogonal handles for a variety of chemical transformations. This application note provides a detailed guide to the derivatization of this versatile building block, offering field-proven protocols and explaining the chemical principles behind each transformation.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid group at the 5-position is a key site for modification, often utilized to introduce pharmacophoric elements or to modulate physicochemical properties such as solubility and cell permeability.[3] The two most common derivatizations are esterification and amidation.

Esterification

Esterification of 3-chloro-1H-indazole-5-carboxylic acid is typically achieved through Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water.[4]

This protocol describes the synthesis of methyl 3-chloro-1H-indazole-5-carboxylate.

Materials:

  • 3-chloro-1H-indazole-5-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-chloro-1H-indazole-5-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Stir the resulting solution at reflux temperature for 2-4 hours.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure.

  • Treat the residue with ice water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.

Expected Yield: 80-95%

Table 1: Representative Data for Methyl 3-chloro-1H-indazole-5-carboxylate

PropertyValue
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
AppearanceWhite to off-white solid
Purity (HPLC)>98%
Amidation

Amidation of the carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many drug molecules. This transformation is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of an amine.[6] Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).[6]

This protocol describes the synthesis of 3-chloro-N-benzyl-1H-indazole-5-carboxamide.

Materials:

  • 3-chloro-1H-indazole-5-carboxylic acid

  • Benzylamine

  • EDC.HCl

  • HOBt

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 3-chloro-1H-indazole-5-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).[6]

  • Stir the mixture at room temperature for 15 minutes to form the active ester.

  • Add triethylamine (3.0 eq) followed by benzylamine (1.0 eq).[6]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[6]

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Expected Yield: 70-90%

Table 2: Representative Data for 3-chloro-N-benzyl-1H-indazole-5-carboxamide

PropertyValue
Molecular FormulaC15H12ClN3O
Molecular Weight285.73 g/mol
AppearanceWhite solid
Purity (HPLC)>98%

Part 2: Derivatization of the Indazole Core

The indazole core offers two primary sites for further derivatization: the nitrogen atoms (N1 and N2) and the C3-chloro position.

N-Alkylation

Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products.[7] The regioselectivity of the alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile.[8][9] For many applications, selective N1 alkylation is desired. The use of sodium hydride in THF has been shown to favor N1 alkylation for a variety of substituted indazoles.[8][9]

This protocol describes the N1-alkylation of methyl 3-chloro-1H-indazole-5-carboxylate with ethyl bromide.

Materials:

  • Methyl 3-chloro-1H-indazole-5-carboxylate (from Protocol 1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of methyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to isolate the N1-alkylated product.[10]

Expected Yield: >90% (with high N1 selectivity)

Palladium-Catalyzed Cross-Coupling at the C3-Position

The chloro group at the 3-position is an excellent handle for introducing aryl, heteroaryl, or amino substituents via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and a boronic acid or ester.[11][12][13] This reaction is tolerant of a wide range of functional groups.

This protocol describes the coupling of methyl 1-ethyl-3-chloro-1H-indazole-5-carboxylate with phenylboronic acid.

Materials:

  • Methyl 1-ethyl-3-chloro-1H-indazole-5-carboxylate (from Protocol 3)

  • Phenylboronic acid

  • Pd(PPh3)4 or other suitable palladium catalyst/ligand system

  • 2 M Sodium carbonate solution

  • Toluene or Dioxane

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine methyl 1-ethyl-3-chloro-1H-indazole-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Add a mixture of toluene and ethanol (e.g., 3:1 v/v) followed by 2 M aqueous sodium carbonate solution (2.0 eq).

  • Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 70-90%

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[14][15][16] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position.

This protocol describes the amination of methyl 1-ethyl-3-chloro-1H-indazole-5-carboxylate with morpholine.

Materials:

  • Methyl 1-ethyl-3-chloro-1H-indazole-5-carboxylate (from Protocol 3)

  • Morpholine

  • Pd2(dba)3

  • XPhos or other suitable ligand

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of methyl 1-ethyl-3-chloro-1H-indazole-5-carboxylate (1.0 eq) in anhydrous toluene.

  • Add morpholine (1.2 eq) and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yield: 60-85%

Visualization of Derivatization Strategies

Derivatization_Workflow Derivatization Pathways for 3-chloro-1H-indazole-5-carboxylic acid A 3-chloro-1H-indazole-5-carboxylic acid B Ester Derivative A->B Esterification (Alcohol, H+) C Amide Derivative A->C Amidation (Amine, Coupling Agent) D N1-Alkylated Ester B->D N-Alkylation (Alkyl Halide, Base) E C3-Aryl Derivative (Suzuki) D->E Suzuki Coupling (Boronic Acid, Pd catalyst) F C3-Amino Derivative (Buchwald-Hartwig) D->F Buchwald-Hartwig (Amine, Pd catalyst)

Caption: Synthetic routes for the derivatization of 3-chloro-1H-indazole-5-carboxylic acid.

Conclusion

3-chloro-1H-indazole-5-carboxylic acid is a highly versatile and synthetically tractable starting material for the generation of diverse chemical libraries. The protocols outlined in this application note provide robust and reproducible methods for the selective derivatization of its three key functional handles. By employing these strategies, researchers can efficiently access a wide range of novel indazole derivatives for evaluation in drug discovery and development programs.

References

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • IRIS Unina. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. [Link]

  • ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NIH. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

  • Sci-Hub. Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]

  • NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • YouTube. Buchwald-Hartwig coupling. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

Application Notes and Protocols for 3-Chloro-1H-indazole-5-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Agrochemical Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous pharmaceuticals.[2][3] In recent years, the unique electronic and structural properties of indazoles have garnered increasing interest in the field of agrochemical research.[4][5] Indazole derivatives have been explored for various applications, including as herbicides and plant growth regulators.[4] The carboxylic acid functionality, in particular, is a common feature in many herbicides, contributing to their translocation within the plant and interaction with target enzymes.[6]

This document provides a detailed guide for researchers on the potential applications and experimental evaluation of 3-chloro-1H-indazole-5-carboxylic acid as a novel lead structure in agrochemical discovery. While direct agrochemical applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features—a halogenated indazole core with a carboxylic acid group—suggest significant potential. For instance, a recent study on 6-indazolyl-2-picolinic acids demonstrated that while substitution at the 5-position of the indazole ring could lead to poor inhibitory activity, the overall scaffold holds promise for herbicidal activity.[5][7] This highlights the importance of systematic derivatization and screening to unlock the full potential of this chemical class.

These application notes will provide detailed protocols for the synthesis of derivatives of 3-chloro-1H-indazole-5-carboxylic acid, as well as a comprehensive workflow for its biological evaluation as a potential herbicide and plant growth regulator.

Part 1: Chemical Derivatization Strategies

The carboxylic acid group at the 5-position and the reactive site at the 1-position of the indazole ring are prime handles for chemical modification to generate a library of diverse analogs for screening. Esterification and amidation of the carboxylic acid are common strategies to modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for uptake and translocation in plants. Alkylation of the indazole nitrogen can further explore the structure-activity relationship (SAR).

Protocol 1.1: Synthesis of Methyl Ester Derivatives

Esterification is a fundamental first step in modifying the carboxylic acid. The resulting methyl ester can serve as a key intermediate for further derivatization, such as the synthesis of hydrazides.

Objective: To synthesize methyl 3-chloro-1H-indazole-5-carboxylate.

Materials:

  • 3-chloro-1H-indazole-5-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-chloro-1H-indazole-5-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Stir the resulting solution at reflux temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Treat the residue with ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 1.2: Synthesis of Carboxamide Derivatives

Amide derivatives can be synthesized by coupling the parent carboxylic acid with a variety of amines. This allows for the introduction of diverse functional groups to probe the SAR.

Objective: To synthesize N-aryl/alkyl-3-chloro-1H-indazole-5-carboxamides.

Materials:

  • 3-chloro-1H-indazole-5-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Substituted aryl or alkyl amine (1 equivalent)

  • Dimethylformamide (DMF), anhydrous

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 3-chloro-1H-indazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • To this solution, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water and extract the product with 10% methanol in chloroform.

  • Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G parent 3-Chloro-1H-indazole-5-carboxylic Acid ester Methyl Ester Derivative parent->ester MeOH, H₂SO₄ (cat.) Protocol 1.1 amide Carboxamide Derivative parent->amide Amine, EDC, HOBt Protocol 1.2 hydrazide Carboxylic Acid Hydrazide ester->hydrazide Hydrazine Hydrate

Caption: Derivatization pathways for 3-chloro-1H-indazole-5-carboxylic acid.

Part 2: Biological Screening Workflow for Agrochemical Applications

A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of 3-chloro-1H-indazole-5-carboxylic acid and its derivatives.

Tier 1: Primary Herbicidal and Plant Growth Regulatory Screening

The initial screen aims to identify any significant biological activity at a relatively high concentration.

Protocol 2.1: Petri Dish Assay for Pre- and Post-Emergent Herbicidal Activity

This in vitro assay provides a rapid assessment of the effects on seed germination and early seedling growth.[8]

Objective: To evaluate the impact of test compounds on the germination and growth of monocot and dicot weed species.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)

  • Tween-20 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Abutilon theophrasti, Portulaca oleracea) weeds.[9]

  • Positive control (e.g., a commercial herbicide like glyphosate or 2,4-D)

  • Negative control (solvent + Tween-20 in water)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds.

  • Prepare test solutions at various concentrations (e.g., 10, 50, 100, 250 µM) in distilled water containing a small percentage of the solvent and Tween-20 (e.g., 0.1%).[7][9]

  • Place one sheet of filter paper in each Petri dish and add a defined volume (e.g., 5 mL) of the test solution.

  • For pre-emergent testing, place a set number of seeds (e.g., 10-20) onto the treated filter paper.

  • For post-emergent testing, pre-germinate the seeds in water for 24-48 hours and then transfer the seedlings to the treated Petri dishes.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-10 days), measure the following parameters:

    • Germination rate (%)

    • Root length (mm)

    • Shoot length (mm)

    • Observe for any phytotoxic effects (e.g., chlorosis, necrosis, bleaching).

  • Calculate the percent inhibition of root and shoot growth relative to the negative control.

Tier 2: Secondary Screening and Dose-Response Analysis

Compounds showing significant activity in the primary screen should be advanced to secondary screening to determine their potency (e.g., IC₅₀ or GR₅₀ values) and to conduct whole-plant assays.

Protocol 2.2: Whole Plant Pot Assay

This assay provides a more realistic evaluation of herbicidal activity under greenhouse conditions.

Objective: To determine the dose-response relationship of active compounds on whole plants.

Materials:

  • Pots filled with a standard potting mix

  • Young, healthy plants of the target weed species (at the 2-4 leaf stage)

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber or handheld sprayer

  • Greenhouse with controlled environmental conditions

Procedure:

  • Grow the target weed species in pots until they reach the 2-4 leaf stage.

  • Prepare a range of concentrations of the formulated test compounds.

  • Apply the test solutions to the plants as a foliar spray until runoff. For soil application, drench a specific volume of the test solution onto the soil surface.

  • Include positive and negative controls.

  • Return the treated plants to the greenhouse and observe them over a period of 14-21 days.

  • Assess the herbicidal efficacy using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring the fresh/dry weight of the above-ground biomass.

  • Use the data to calculate the concentration that causes 50% inhibition of growth (GR₅₀).

Hypothetical Mechanism of Action and SAR Insights

While the specific molecular target of 3-chloro-1H-indazole-5-carboxylic acid in plants is unknown, its structure allows for speculation on potential mechanisms of action that can guide further research. The indazole ring is a bioisostere of indole, the core structure of the natural auxin, indole-3-acetic acid (IAA).[4] Therefore, it is plausible that indazole derivatives could interact with components of the auxin signaling pathway.

Recent research on 6-indazolyl-2-picolinic acids suggests that they may act as auxinic herbicides.[5] However, the observation that 5-substituted indazoles can have poor activity suggests that the substitution pattern is critical and that other mechanisms may be at play.[7] The chloro-substituent at the 3-position may also influence the electronic properties and binding affinity of the molecule to its target.

G start Library of 3-Chloro-1H-indazole-5-carboxylic Acid Derivatives tier1 Tier 1: Primary Screening (Petri Dish Assay) Protocol 2.1 start->tier1 inactive Inactive Compounds tier1->inactive < 50% inhibition at high conc. active Active Compounds tier1->active > 50% inhibition tier2 Tier 2: Secondary Screening (Whole Plant Pot Assay) Protocol 2.2 dose_response Dose-Response & GR₅₀ Determination tier2->dose_response active->tier2 moa Mechanism of Action Studies dose_response->moa

Caption: Tiered screening workflow for agrochemical evaluation.

Data Summary and Interpretation

All quantitative data from the screening assays should be meticulously recorded and analyzed. A summary table, as shown below, can be used to compare the activity of different derivatives.

Compound IDR Group (at 5-position)Pre-emergent Inhibition (%) (at 100 µM)Post-emergent Inhibition (%) (at 100 µM)GR₅₀ (µM) - E. crus-galliGR₅₀ (µM) - A. theophrasti
Parent -COOHData to be generatedData to be generatedData to be generatedData to be generated
Ester-1 -COOCH₃Data to be generatedData to be generatedData to be generatedData to be generated
Amide-1 -CONH-R₁Data to be generatedData to be generatedData to be generatedData to be generated
Amide-2 -CONH-R₂Data to be generatedData to be generatedData to be generatedData to be generated
Control Herbicide X

The results from this table will help in establishing a preliminary structure-activity relationship. For example, trends in activity with changes in the lipophilicity or electronic properties of the R group can guide the design of the next generation of analogs.

Conclusion

3-Chloro-1H-indazole-5-carboxylic acid represents a promising, yet underexplored, starting point for the discovery of new agrochemicals. Its structural similarity to biologically active indoles and other indazole-based herbicides provides a strong rationale for its investigation. The protocols outlined in this document offer a comprehensive framework for the synthesis of a focused library of derivatives and their systematic evaluation for herbicidal and plant growth regulatory activities. Through this structured approach, researchers can efficiently probe the potential of this novel chemical scaffold and contribute to the development of the next generation of crop protection solutions.

References

  • Auwers, K. v., & Dereser, R. (1919). Zur Kenntnis des Indazols. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(8), 1340-1351.
  • Bell, G. A., et al. (2019). The diverse chemistries of synthetic auxin herbicides. Pest Management Science, 75(12), 3275-3286.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Hayashi, K., et al. (2008). A small-molecule antagonist of the auxin receptor TIR1. Plant Physiology, 148(4), 1836-1846.
  • Hayashi, K., et al. (2012). Auxinole, a synthetic auxin inhibitor, reveals a novel interplay between auxin and brassinosteroid signaling. The Plant Journal, 72(1), 133-145.
  • Horton, D. A., et al. (2003). Privileged structures: a useful concept for the rational design of new lead compounds. Chemical Reviews, 103(3), 893-930.
  • Li, M., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 27(1), 238.
  • Pauls, H. W., et al. (2013). Structure-based design of indazole-based polo-like kinase 4 (PLK4) inhibitors. Journal of Medicinal Chemistry, 56(4), 1595-1609.
  • Song, Y., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9819-9836.
  • Vasilakoglou, I., et al. (2013). Herbicidal potential of essential oils of eight aromatic plants on germination and seedling growth of troublesome weed species. Journal of Essential Oil Research, 25(1), 27-35.
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.
  • Wood, S. D., et al. (2017). In Silico HTS and Structure-Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1258–1263.
  • Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2953.
  • US Patent 4,177,054A, "1,2,3-Thiadiazole-5-carboxylic acid derivatives, herbicidal and growth regulating compositions containing the same and process for making same".
  • US Patent Application US20040248960A1, "Process for preparing 1-methylindazole-3-carboxylic acid".
  • US Patent Application US20110172428A1, "Methods for the preparation of indazole-3-carboxylic acid and n-(s)".
  • International Patent Application WO2009106982A1, "Indazole deriv
  • Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 2020, 192, 112189.
  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6174-6178.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 2021, 38, 127869.
  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 2021, 69(1), 179-188.
  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. Journal of Molecular Structure, 2023, 1286, 135541.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 2021, 26(16), 4945.

Sources

Troubleshooting & Optimization

Indazole Synthesis Technical Support Center: A Guide to Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole cores. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to address the most common side reactions and experimental challenges you may encounter. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind these issues, empowering you to troubleshoot effectively and optimize your synthetic strategies.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting sections for specific, widely-used named reactions. Each entry is grounded in established chemical principles and supported by references to authoritative literature.

Frequently Asked Questions (FAQs) on Indazole Synthesis

Q1: My reaction to form an indazole from an o-substituted aryl precursor is showing multiple spots on TLC, and the yield of my desired product is low. What are the likely culprits?

Low yields and multiple byproducts are common frustrations in heterocyclic synthesis. In the context of indazole formation, several side reactions can occur depending on your specific starting materials and reaction conditions. Some of the most frequent issues include:

  • Incomplete Cyclization: The immediate precursor to the indazole may remain in the reaction mixture. This is often due to insufficient reaction time, inadequate temperature, or a suboptimal choice of base or catalyst.

  • Formation of Hydrazones and Dimers: When using hydrazine-based methods, the intermediate hydrazone may be stable and fail to cyclize efficiently. In some cases, these hydrazones can react with each other to form dimeric impurities.[1]

  • Regioisomeric Mixtures: For N-alkylation or N-arylation reactions, you may be forming a mixture of N1 and N2 substituted indazoles. These isomers often have very similar polarities, making them difficult to separate by column chromatography.

  • Byproducts from Reductive Cyclization: In reactions like the Cadogan synthesis, which involve the reduction of a nitro group, incomplete reduction can lead to the formation of N-oxides, azoxy, or azo compounds.

To diagnose the specific issue, it is crucial to characterize the major byproducts. A combination of TLC, LC-MS, and NMR spectroscopy will be invaluable.

Troubleshooting Guide for Specific Indazole Syntheses

This section provides in-depth troubleshooting for common named reactions used in indazole synthesis.

The Cadogan Reaction: Taming the Reductive Cyclization

The Cadogan reaction is a powerful tool for synthesizing indazoles from o-nitrobenzylamines or related precursors through reductive cyclization, typically using a phosphine or phosphite reagent. However, the often harsh reaction conditions can lead to a variety of side products.

Q2: I am attempting a Cadogan synthesis, and my reaction mixture is a complex mess with several colored impurities. What are the likely side products and how can I avoid them?

The high temperatures often employed in classical Cadogan reactions can be a double-edged sword, promoting the desired cyclization but also leading to undesired byproducts. The primary culprits in a messy Cadogan reaction are often intermediates from the incomplete reduction of the nitro group.

  • N-Oxide Formation: If the deoxygenation of the nitro group is not complete, you can form a stable 2H-indazole N-oxide intermediate. While this can be a useful synthetic intermediate in its own right, its presence indicates an issue with your reducing agent or reaction conditions.

  • Azo and Azoxy Byproducts: The condensation of nitroso and aniline intermediates, which are formed during the reduction of the nitro group, can lead to the formation of symmetrical azo and azoxy compounds. These are often highly colored and can complicate purification.

Troubleshooting Protocol for the Cadogan Reaction:

Problem Potential Cause Recommended Solution
Presence of N-Oxide Byproduct Insufficient reducing agent or reaction time.Increase the stoichiometry of the phosphine or phosphite reagent (e.g., from 1.5 to 2.0 equivalents). Prolong the reaction time and monitor by TLC until the N-oxide spot is consumed.
Formation of Colored Azo/Azoxy Impurities Suboptimal reaction temperature or slow cyclization.If possible, lower the reaction temperature and use a more efficient phosphine catalyst to favor the intramolecular cyclization over intermolecular condensation. A one-pot condensation-Cadogan approach can also minimize the concentration of reactive intermediates that lead to these byproducts.[2]
Low Overall Yield Steric hindrance or unfavorable electronic effects.For sterically hindered substrates, consider using a less bulky phosphine reagent. Electron-withdrawing groups on the aromatic ring can sometimes deactivate the system; in such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary, but with careful monitoring for byproduct formation.

Visualizing the Cadogan Reaction Pathways:

Cadogan_Reaction Start o-Nitrobenzylamine Nitroso Nitroso Intermediate Start->Nitroso Reduction (e.g., P(OR)3) Indazole Desired Indazole Nitroso->Indazole Cyclization & Further Reduction N_Oxide Indazole N-Oxide Nitroso->N_Oxide Incomplete Reduction Azo_Azoxy Azo/Azoxy Byproducts Nitroso->Azo_Azoxy Intermolecular Condensation

Caption: Main vs. Side Pathways in the Cadogan Reaction.

The Davis-Beirut Reaction: Navigating a Milder Path

The Davis-Beirut reaction offers a milder, metal-free alternative for the synthesis of 2H-indazoles from o-nitrobenzylamines. While generally cleaner than the Cadogan reaction, it is not without its potential pitfalls.

Q3: My Davis-Beirut reaction is sluggish and gives a low yield of the desired 2H-indazole. What factors could be contributing to this?

The Davis-Beirut reaction is sensitive to reaction conditions, and low yields are often a sign of incomplete reaction or decomposition of a key intermediate.

  • Incomplete Cyclization: The reaction may not have reached completion. This can be due to a number of factors including reaction time, temperature, and the nature of the base used.

  • Instability of the o-Nitrosobenzaldehyde Intermediate: In some variations of the Davis-Beirut reaction, an o-nitrosobenzaldehyde is a key intermediate. This species can be unstable, especially to heat and light, and its decomposition can lead to lower yields.[3]

  • Substrate Limitations: While versatile, the Davis-Beirut reaction can be less efficient with certain substrates, particularly those with significant steric hindrance or specific electronic properties.

Troubleshooting Protocol for the Davis-Beirut Reaction:

Problem Potential Cause Recommended Solution
Low Conversion/Sluggish Reaction Insufficiently basic conditions or low temperature.While a mild reaction, an appropriate base (e.g., KOH) is necessary. Ensure the base is fresh and of good quality. A moderate increase in temperature (e.g., to 60 °C) can also improve the reaction rate.[1]
Low Yield, Suspected Intermediate Decomposition Instability of the o-nitroso intermediate.If your specific protocol involves an isolable or transient o-nitroso species, minimize its exposure to light and heat. A one-pot procedure where this intermediate is generated and consumed in situ is often preferable.[3]
Reaction Fails with a Specific Substrate Steric or electronic incompatibility.If steric hindrance is a suspected issue, prolonged reaction times or slightly higher temperatures may be necessary. For electronically deactivated systems, a stronger base or a different synthetic route may be required.

Visualizing the Davis-Beirut Reaction Logic:

Davis_Beirut_Reaction Start o-Nitrobenzylamine Intermediate Key Intermediate (e.g., o-Nitrosoimine) Start->Intermediate Base-catalyzed rearrangement Incomplete Incomplete Reaction Start->Incomplete Suboptimal conditions Indazole 2H-Indazole Intermediate->Indazole Cyclization Decomposition Decomposition Products Intermediate->Decomposition Instability (heat, light)

Caption: Key Steps and Failure Points in the Davis-Beirut Reaction.

Controlling Regioselectivity in N-Alkylation of Indazoles

A frequent challenge in the functionalization of the indazole core is controlling the regioselectivity of N-alkylation to obtain either the N1 or N2 isomer exclusively.

Q4: I am trying to alkylate my indazole, but I am getting a mixture of N1 and N2 products that are difficult to separate. How can I control the regioselectivity?

The regioselectivity of indazole N-alkylation is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, but this does not always translate to exclusive N1-alkylation.[4]

  • Choice of Base and Solvent: The nature of the base and solvent can have a profound impact on the N1/N2 ratio. In general, polar aprotic solvents like DMF tend to favor N1-alkylation, while less polar solvents like THF may favor N2-alkylation, although this is highly substrate-dependent. The counterion of the base can also play a role, with larger cations sometimes favoring N1-alkylation.

  • Steric Hindrance: Bulky substituents at the C3 or C7 positions of the indazole ring can sterically hinder attack at the N1 position, leading to a preference for N2-alkylation.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the two nitrogen atoms, thereby affecting the regioselectivity of the alkylation.

Troubleshooting Protocol for N-Alkylation Regioselectivity:

Goal Influencing Factor Recommended Approach
Favor N1-Alkylation Solvent and BaseUse a polar aprotic solvent such as DMF or DMSO. A base with a large counterion, like cesium carbonate, can also promote N1-selectivity.[5]
Favor N2-Alkylation Steric HindranceIf your substrate allows, introduce a bulky substituent at the C7 position to sterically block the N1 position.
General Optimization Systematic ScreeningIf you are struggling with a particular substrate, a systematic screen of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetonitrile) is often the most effective strategy.

References

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Kumar, A., & Sharma, S. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28286-28313. Available at: [Link]

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Organic Process Research & Development, 10(6), 1252-1255. Available at: [Link]

  • Haddadin, M. J., Kaddouh, A., & Kurth, M. J. (2008). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 64(48), 10856-10862. Available at: [Link]

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 70(3), 1060-1062. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. Available at: [Link]

Sources

Technical Support Center: 3-Chloro-1H-indazole-5-carboxylic Acid Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-chloro-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Challenge: Physicochemical Profile

3-Chloro-1H-indazole-5-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring a fused pyrazole and benzene ring system with both a chloro and a carboxylic acid substituent, presents a unique set of solubility characteristics. While specific experimental data for this compound is not widely available, we can infer its likely behavior from its constituent parts to guide our troubleshooting strategies.

Key Structural Features Influencing Solubility:

  • Indazole Core: The aromatic, heterocyclic nature of the indazole ring system contributes to its hydrophobicity.

  • Carboxylic Acid Group (-COOH): This functional group provides a handle for pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to the more soluble carboxylate salt.

  • Chloro Group (-Cl): The electron-withdrawing nature of the chloro group can influence the pKa of the carboxylic acid and the overall lipophilicity of the molecule.

Based on structurally similar compounds, we can estimate the following properties for 3-chloro-1H-indazole-5-carboxylic acid:

PropertyEstimated ValueImplication for Solubility
pKa 3.5 - 4.5The compound will be significantly more soluble in aqueous solutions with a pH above this range.
logP 2.0 - 3.0This suggests a relatively lipophilic nature, indicating poor intrinsic aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my 3-chloro-1H-indazole-5-carboxylic acid not dissolving in aqueous buffers?

This is a common issue stemming from the compound's low intrinsic aqueous solubility and the pH of the buffer.

Causality: At neutral or acidic pH, the carboxylic acid group remains protonated (-COOH), and the molecule is in its less soluble, neutral form. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its more polar and thus more water-soluble carboxylate form (-COO⁻).[1][2]

Troubleshooting Flowchart:

G start Start: Compound is insoluble in aqueous buffer check_ph Check the pH of your buffer start->check_ph is_ph_high Is pH > 6.0? check_ph->is_ph_high adjust_ph Adjust pH to > 6.0 using a suitable base (e.g., 1M NaOH) is_ph_high->adjust_ph No recheck_solubility Re-evaluate solubility with gentle heating (40-50°C) and sonication is_ph_high->recheck_solubility Yes adjust_ph->recheck_solubility soluble Soluble? recheck_solubility->soluble success Success! soluble->success Yes consider_alternatives Consider alternative strategies (co-solvents, surfactants, etc.) soluble->consider_alternatives No

Caption: pH Adjustment Workflow

Step-by-Step Protocol for pH-Mediated Dissolution:

  • Prepare a Slurry: Suspend the desired amount of 3-chloro-1H-indazole-5-carboxylic acid in your chosen aqueous buffer.

  • Initial pH Measurement: Measure the initial pH of the slurry.

  • Titrate with Base: While stirring, slowly add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise. Monitor the pH continuously.

  • Observe Dissolution: As the pH increases, you should observe the solid material beginning to dissolve.

  • Target pH: Aim for a final pH of at least 2 units above the estimated pKa (i.e., pH > 6.0) to ensure complete deprotonation.

  • Gentle Heating and Sonication: If dissolution is slow, gently warm the solution to 40-50°C and/or place it in an ultrasonic bath. These techniques can help overcome the kinetic barriers to dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with your buffer.

FAQ 2: I'm observing precipitation when I try to dilute my stock solution. What's happening?

This is likely due to a phenomenon known as "salting out" or a significant change in the solution's properties upon dilution.

Causality: If your stock solution is prepared in a high concentration of an organic solvent or at a high pH, diluting it into an aqueous buffer can drastically lower the solvent strength or pH, causing the compound to crash out of solution.

Troubleshooting Strategies:

  • Dilute into a pH-matched buffer: Ensure the diluent buffer has a pH that maintains the solubility of the compound (i.e., pH > 6.0).

  • Use a co-solvent system: Prepare your final diluted solution with a certain percentage of a water-miscible organic solvent (a co-solvent) to maintain solubility.

Step-by-Step Protocol for Preparing a Co-solvent Dilution Series:

  • Prepare a High-Concentration Stock: Dissolve the 3-chloro-1H-indazole-5-carboxylic acid in a suitable water-miscible organic solvent such as DMSO, DMF, or ethanol.[3]

  • Determine the Required Co-solvent Percentage: In a series of small-scale tests, determine the minimum percentage of the organic solvent required to keep the compound in solution at your desired final concentration in the aqueous buffer.

  • Prepare the Dilution Series: For each dilution, add the appropriate amount of the stock solution to a mixture of the organic solvent and the aqueous buffer that maintains the required co-solvent percentage.

FAQ 3: What are the best organic solvents for this compound?

The choice of an organic solvent depends on the intended application (e.g., chemical reaction, formulation, or analytical standard preparation).

Causality: The principle of "like dissolves like" is a good starting point.[4][5] Given the aromatic and moderately polar nature of 3-chloro-1H-indazole-5-carboxylic acid, polar aprotic solvents are often a good choice.

Recommended Organic Solvents:

SolventPolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) High189Excellent solubilizing power for a wide range of compounds. Can be difficult to remove.
N,N-Dimethylformamide (DMF) High153Another strong polar aprotic solvent. Also has a high boiling point.
Ethanol High78.4A more volatile and less toxic option. May require heating to achieve higher concentrations.
Methanol High64.7Similar to ethanol but more toxic.
Acetone Medium56A good starting point for less polar applications.

Experimental Protocol for Solvent Screening:

  • Weigh the Compound: Accurately weigh a small amount of 3-chloro-1H-indazole-5-carboxylic acid (e.g., 5 mg) into several vials.

  • Add Solvent: To each vial, add a measured volume of a different solvent (e.g., 100 µL).

  • Assess Solubility at Room Temperature: Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.

  • Apply Heat and Sonication: If not fully dissolved, gently heat the vials to 40-50°C and sonicate for 10-15 minutes.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the process. This will allow you to estimate the approximate solubility in each solvent.

FAQ 4: Can I improve solubility without using high pH or organic solvents?

Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like 3-chloro-1H-indazole-5-carboxylic acid.

1. Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[6][7][8]

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant. Note that its charge may interact with the compound or other formulation components.

  • Cremophor® EL: A non-ionic surfactant often used for intravenous formulations.

2. Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes by encapsulating the hydrophobic part of a guest molecule, thereby increasing its aqueous solubility.[9][10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many aromatic compounds.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility than β-CD.

Experimental Workflow for Formulation Strategy Screening:

G cluster_surfactant Surfactant Screening cluster_cyclodextrin Cyclodextrin Screening start Start: Poor aqueous solubility surfactant Screen Surfactants (e.g., Tween® 80, SDS) start->surfactant cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin s_prep Prepare aqueous solutions of varying surfactant concentrations surfactant->s_prep c_prep Prepare aqueous solutions of varying cyclodextrin concentrations cyclodextrin->c_prep s_add Add compound to each solution s_prep->s_add s_equilibrate Equilibrate (e.g., 24h at RT with stirring) s_add->s_equilibrate s_analyze Analyze supernatant for dissolved compound concentration s_equilibrate->s_analyze c_add Add compound to each solution c_prep->c_add c_equilibrate Equilibrate (e.g., 24h at RT with stirring) c_add->c_equilibrate c_analyze Analyze supernatant for dissolved compound concentration c_equilibrate->c_analyze

Caption: Formulation Screening Workflow

Advanced Troubleshooting: Salt Formation

For applications requiring a solid, water-soluble form of the compound, creating a salt is a highly effective strategy.

Causality: By reacting the acidic carboxylic acid group with a suitable base, you can form a stable salt. These salts are ionic and often exhibit significantly higher aqueous solubility and faster dissolution rates than the free acid form.[11][12]

Step-by-Step Protocol for Salt Formation:

  • Select a Counter-ion: Choose a pharmaceutically acceptable base to form the salt. Common choices include sodium hydroxide, potassium hydroxide, calcium hydroxide, and organic amines like tromethamine. The pKa of the conjugate acid of the base should ideally be at least 2-3 units higher than the pKa of 3-chloro-1H-indazole-5-carboxylic acid to ensure complete proton transfer.[12]

  • Dissolve the Free Acid: Dissolve the 3-chloro-1H-indazole-5-carboxylic acid in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add the Base: Add a stoichiometric amount of the chosen base (dissolved in a suitable solvent, if necessary) to the solution of the free acid while stirring.

  • Induce Crystallization: The salt may precipitate directly from the solution. If not, crystallization can be induced by cooling, adding an anti-solvent, or slow evaporation of the solvent.

  • Isolate and Dry: Collect the salt by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry under vacuum.

  • Characterize the Salt: Confirm salt formation and characterize its properties (e.g., solubility, dissolution rate, hygroscopicity) using appropriate analytical techniques.

References

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: synthetic and analytical aspects. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(3), 163-172. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, August 22). pH, acid/base, and buffer calculations - full-length, updated/expanded [Video]. YouTube. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

  • Briel, T., & Lüdeker, D. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Wang, W., Wang, Y., Wu, C., & Zhang, Y. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(10), 2665. Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2011). Drug dissolution enhancement by salt formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(2), 63-69. Retrieved from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Retrieved from [Link]

  • LibreTexts. (2021). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Retrieved from [Link]

  • Baghel, D., & Banjare, M. K. (2023). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Lagarde, S., Vian, L., & Ollivier, E. (2001). Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(8), 603-609. Retrieved from [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Singh, B. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 30(3). Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 13(3), 1-2. Retrieved from [Link]

  • Austin Publishing Group. (2017). Screening New Solid Forms of Pharmaceuticals to Enhance Solubility and Dissolution Rate. Retrieved from [Link]

  • Ben Fathallah, M., et al. (2013). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1779. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? Retrieved from [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Pharmacy Aspirants. (2025, March 16). How to Prepare pH Buffers for Comparative Dissolution Profile [Video]. YouTube. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • LinkedIn. (2024, May 13). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

  • ChemicalRegister. (n.d.). 3-chloro-1H-indazole-5-carboxylic acid,3-Chloro-1H-indazole-7-carboxylic acid Suppliers & Manufacturers. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Chloro-1H-indazole-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-chloro-1H-indazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot common issues encountered in the lab.

The 3-chloro-1H-indazole-5-carboxylic acid scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is not always trivial. The presence of multiple coordination sites (two indazole nitrogens, the carboxyl group) and a relatively unreactive aryl chloride bond presents a unique set of challenges for catalysis. This guide provides field-proven insights to address these issues directly.

Core Concepts: A Scientist's First-Pass Analysis

Before selecting a specific catalyst, it's crucial to understand the substrate's characteristics and how they influence the catalytic cycle.

  • The Challenge of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step—where the palladium catalyst inserts into the C-Cl bond—the rate-limiting step in many cases. Overcoming this requires a highly active catalyst, typically one that is both electron-rich and sterically hindered.[1]

  • The Indazole Moiety as a Ligand: The nitrogen atoms of the indazole ring can coordinate to the palladium center. This can be a double-edged sword. While some coordination can facilitate C-H activation, strong or improper binding can lead to catalyst inhibition and deactivation.[2]

  • The Carboxylic Acid Group: This functional group introduces several considerations. Under basic reaction conditions, it will be deprotonated to a carboxylate, altering the substrate's solubility. The carboxylate itself can also coordinate to the palladium catalyst, potentially influencing its reactivity. For certain reactions, protection of this group may be necessary, though it is often desirable to proceed without this extra step.

Below is a general workflow for approaching catalyst selection for a new reaction with this substrate.

Catalyst_Selection_Workflow Figure 1: General Catalyst Selection Workflow cluster_0 Phase 1: Reaction Planning cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Start Define Transformation (e.g., C-C, C-N bond) Select_Reaction Select Reaction Type (Suzuki, Buchwald, etc.) Start->Select_Reaction Initial_Screen Identify Initial Catalyst System (Based on Literature for Heteroaryl Chlorides) Select_Reaction->Initial_Screen Run_Reaction Run Small-Scale Test Reaction Initial_Screen->Run_Reaction Analyze Analyze Outcome (Conversion, Yield, Byproducts) Run_Reaction->Analyze No_Reaction No/Low Conversion Analyze->No_Reaction Byproducts Byproducts Observed (e.g., Dehalogenation) Analyze->Byproducts Success Success! Proceed to Scale-Up Analyze->Success Optimize_Ligand Screen Electron-Rich, Bulky Ligands (e.g., Buchwald Biarylphosphines) No_Reaction->Optimize_Ligand Likely Oxidative Addition Failure Optimize_Base Screen Bases (Strength & Solubility) Byproducts->Optimize_Base Try Weaker Base or Lower Temp Optimize_Ligand->Optimize_Base Optimize_Solvent Adjust Solvent/Temp Optimize_Base->Optimize_Solvent Optimize_Solvent->Run_Reaction

Caption: A logical workflow for selecting and optimizing a catalyst system.

Frequently Asked Questions & Troubleshooting Guides

This section is formatted as a series of questions you might ask when setting up or troubleshooting your experiment.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, but success with 3-chloro-1H-indazole-5-carboxylic acid hinges on using a sufficiently active catalyst.

Q: What is the best "go-to" catalyst for an initial Suzuki coupling screen with this substrate?

A: For aryl chlorides, particularly heteroaryl chlorides, a robust starting point is a system using a palladium source and a ferrocenyl-based phosphine ligand. Based on studies with similar bromoindazoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent first choice.[3] It has shown superior performance compared to catalysts like Pd(PPh₃)₄ or Pd(PCy₃)₂ for these types of substrates.[3]

Q: My Suzuki reaction with Pd(dppf)Cl₂ is sluggish or fails. What is the likely cause and what should I try next?

A: The most probable cause is a slow or failed oxidative addition step due to the inert C-Cl bond.[1] While Pd(dppf)Cl₂ is good, more challenging couplings may require a newer generation of catalysts.

  • Troubleshooting Step 1: Switch to a More Active Ligand. Your next screen should involve electron-rich, sterically hindered biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands are designed to accelerate oxidative addition and stabilize the active Pd(0) species.[1]

  • Troubleshooting Step 2: Re-evaluate Your Base and Solvent. Ensure your base is strong enough and soluble. K₂CO₃ or Cs₂CO₃ are common choices.[3] The solvent must solubilize all components; common options include dioxane, DME, or toluene, often with a small amount of water.[4]

Q: I am observing significant amounts of dechlorinated starting material (hydrodehalogenation). How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction, often promoted by certain bases or high temperatures. It can occur when the palladium intermediate reacts with a proton source before the desired coupling.

  • Solution 1: Use a Weaker Base. If you are using a very strong base like an alkoxide, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).

  • Solution 2: Lower the Reaction Temperature. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Solution 3: Ensure Anhydrous Conditions (if applicable). While many Suzuki protocols use aqueous bases, excess water can sometimes exacerbate the issue.

Parameter Recommended Starting Point Rationale / Key Reference
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Common, reliable sources of Pd(0) after in-situ reduction.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biarylphosphines excel at activating C-Cl bonds.[1]
Catalyst (Preformed) Pd(dppf)Cl₂A highly effective, commercially available catalyst for heteroaryl couplings.[3]
Base K₂CO₃ or K₃PO₄Effective bases with moderate strength to minimize side reactions.[3]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OStandard solvent systems for Suzuki reactions.[4]
Temperature 80-110 °CNecessary to drive the reaction with a less reactive aryl chloride.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[5][6] Catalyst selection is critical and often depends on the nature of the amine coupling partner.

Q: I need to couple a primary amine with my chloro-indazole. Which ligand should I start with?

A: For coupling with indazoles, ligands from the Buchwald family are highly recommended. Specifically, tBuXPhos has been noted as an effective ligand for amination of indazoles.[7] For primary amines in general, BrettPhos is also a state-of-the-art ligand designed for high reactivity and selectivity.[7]

Q: My Buchwald-Hartwig reaction is not working. I'm using Pd₂(dba)₃ and XPhos. What should I check first?

A: Failure in a Buchwald-Hartwig reaction often comes down to three key factors: the base, the purity of the reagents, or catalyst deactivation.

  • Troubleshooting Step 1: The Base is Critical. The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine but not so strong that it causes side reactions. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[8] If that fails, other options include lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄. The choice of base is often the most important parameter to screen.

  • Troubleshooting Step 2: Amine Purity. Amines are prone to oxidation and can contain impurities that poison the catalyst. Ensure your amine is pure, potentially by distillation or filtration through a plug of alumina before use.

  • Troubleshooting Step 3: Catalyst Generation. Ensure your active Pd(0) species is forming correctly. Using pre-formed palladium(0) catalysts like Pd(dba)₂ or specialized precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results than using Pd(II) salts like Pd(OAc)₂.

Buchwald_Hartwig_Cycle Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR₂)]+Cl- OxAdd->Amine_Complex Ligand Exchange Trouble1 Slow Step! Requires bulky, electron-rich ligand 'L' OxAdd->Trouble1 Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Trouble2 Base is critical for this step Amine_Complex->Trouble2 Amido_Complex->Pd0 Reductive Elimination Product Released Product Ar-NR₂ Trouble3 Reductive Elimination Can be slow for certain ligands Amido_Complex->Trouble3 ArCl Ar-Cl (3-chloro-indazole) ArCl->OxAdd Amine HNR₂ Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Key steps and common failure points in the Buchwald-Hartwig cycle.

Section 3: C-H Activation

Direct C-H activation offers an alternative strategy for functionalizing the indazole core, often at positions not accessible through classical cross-coupling.

Q: Can I use C-H activation to functionalize the indazole ring directly, and which catalysts are used?

A: Yes, C-H activation is a viable strategy for indazoles. The preferred catalyst system depends heavily on the desired transformation.

  • Rhodium(III) and Iridium(III) Catalysts: For C-H amination or annulation reactions, high-valent catalysts like [CpRhCl₂]₂ and [CpIrCl₂]₂ are frequently used.[9][10] These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal, guiding the C-H activation to a specific site.[9]

  • Palladium(II) Catalysts: Palladium(II) acetate (Pd(OAc)₂) is commonly used for oxidative C-H/C-H cross-coupling reactions, for example, coupling the indazole with another heterocycle.[11] These reactions typically require an oxidant (like Ag₂CO₃, Cu(OAc)₂, or even air) to regenerate the active Pd(II) catalyst.[11] For indazole itself, C7-H functionalization has been demonstrated.[12]

Q: What are the main challenges for C-H activation on this specific substrate?

A: The primary challenge is regioselectivity. The indazole ring has several C-H bonds (C4, C6, C7). Directing the catalyst to the desired position is key. The existing chloro and carboxylic acid substituents will strongly influence the electronic and steric environment, and selectivity can be difficult to predict without experimental screening. Furthermore, the N-H of the indazole can interfere, and N-protection is sometimes required to achieve clean results.

Exemplary Experimental Protocols

The following protocols are adapted from literature procedures and serve as a validated starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of bromoindazoles, a close analogue to the chloro-substrate.[3]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-1H-indazole-5-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times. Add degassed solvent (e.g., 1,4-dioxane or DME) and degassed water (typically a 4:1 to 10:1 solvent:water ratio).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a standard procedure for coupling aryl chlorides with amines using a modern ligand system.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the ligand (e.g., XPhos, 0.03-0.06 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the 3-chloro-1H-indazole-5-carboxylic acid (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water.[8] Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[8]

  • Purification: Purify the crude product by column chromatography.

References
  • Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Title: Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules URL: [Link]

  • Title: C–N bond forming cross-coupling reactions: an overview Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: An improved synthesis of indazole‐3‐carboxylic acid Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles Source: Organic Letters URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination Source: Accounts of Chemical Research via PubMed URL: [Link]

  • Title: A Highly Efficient Catalyst for the Suzuki Cross‐coupling Reaction of 3‐Chloro‐5‐(1,3,4‐oxadiazol‐2‐yl) Pyridine Source: Journal of Heterocyclic Chemistry via ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: ChemInform Abstract: Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Source: ChemInform URL: [Link]

  • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives Source: ARKIVOC URL: [Link]

  • Title: Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: A Catalysis Guide Focusing on C–H Activation Processes Source: SciELO URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Palladium-catalyzed cross-couplings by C–O bond activation Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioisosteres of 3-chloro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. The indazole scaffold, a bioisostere of indole, has garnered significant attention due to the diverse biological activities of its derivatives, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] This guide provides an in-depth technical comparison of potential bioisosteric replacements for 3-chloro-1H-indazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[2]

As drug development professionals, our goal is to rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a powerful tool in this endeavor, allowing for the modulation of a compound's physicochemical characteristics without drastically altering its interaction with the biological target.[3] This guide will dissect the 3-chloro-1H-indazole-5-carboxylic acid scaffold into its three core components—the indazole ring, the 3-chloro substituent, and the 5-carboxylic acid—and explore viable bioisosteric replacements for each. We will delve into the rationale behind these substitutions and present available experimental data to support these design strategies.

The Core Scaffold: Understanding 3-chloro-1H-indazole-5-carboxylic acid

The parent molecule, 3-chloro-1H-indazole-5-carboxylic acid, serves as a crucial building block in medicinal chemistry. The indazole core itself is recognized for its ability to mimic indole in biological systems, while the chloro and carboxylic acid groups offer key interaction points and influence the molecule's overall properties.[1] Various derivatives of indazole-3-carboxylic acid have shown a range of biological activities, including anti-spermatogenesis and anti-emetic effects, with the notable example of granisetron, a 5-HT3 receptor antagonist used in chemotherapy-induced nausea.

Strategic Bioisosteric Replacements: A Component-by-Component Analysis

The process of bioisosteric replacement is a nuanced art, guided by the principles of medicinal chemistry. The following sections will explore potential replacements for each key functional group of our target molecule, providing the scientific rationale and, where available, comparative data.

Bioisosteres for the 5-Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore, often involved in crucial hydrogen bonding and ionic interactions with biological targets. However, it can also contribute to poor oral bioavailability and rapid metabolism.[3] Therefore, its replacement is a frequent strategy in drug optimization.

The primary motivations for replacing a carboxylic acid include:

  • Improving Metabolic Stability: Carboxylic acids are susceptible to phase II conjugation, leading to rapid clearance.

  • Enhancing Cell Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across cell membranes.

  • Modulating Acidity (pKa): Fine-tuning the pKa can optimize interactions with the target and influence solubility and absorption.

  • Increasing Lipophilicity (logP): In some cases, increasing lipophilicity can enhance target engagement and membrane transport.

BioisostereStructureTypical pKaKey Physicochemical Properties & Rationale
Tetrazole ~4.5 - 5.0Similar acidity to carboxylic acids, but generally more lipophilic and metabolically stable. The delocalized negative charge can mimic the carboxylate anion.[4][5]
Acylsulfonamide ~3.0 - 5.0Strongly acidic and can form similar hydrogen bond interactions. The sulfonamide group can improve metabolic stability.
Hydroxamic Acid ~8.0 - 9.0Less acidic than carboxylic acids, which can be advantageous for cell permeability. It is also a known zinc-binding group.
1,2,4-Oxadiazole-5(4H)-one ~5.0 - 6.0Can act as a carboxylic acid mimic through its acidic N-H proton. Offers a different spatial arrangement of hydrogen bond donors and acceptors.

Experimental Insights: A study on indazole-5-carboxylic acid derivatives as dual inhibitors of cPLA2α and FAAH revealed that the carboxylic acid functionality was crucial for potent inhibition of both enzymes. Bioisosteric replacement with inverse amides, sulfonylamides, carbamates, and ureas led to a significant loss of activity, highlighting the context-dependent nature of bioisosteric replacements.

Bioisosteres for the 3-Chloro Group

Halogens, particularly chlorine, are frequently incorporated into drug candidates to modulate their electronic properties, lipophilicity, and metabolic stability. The choice of halogen can significantly impact a molecule's biological profile.

Key considerations for modifying the 3-chloro substituent include:

  • Altering Lipophilicity and Size: Different halogens or other functional groups can fine-tune the steric and lipophilic profile of the molecule.

  • Modulating Electronic Effects: The electron-withdrawing or -donating nature of the substituent can influence the reactivity and binding affinity of the indazole ring.

  • Blocking Metabolic Sites: A strategically placed group can prevent unwanted metabolism at that position.

BioisostereStructureHansch-Fujita π ConstantKey Physicochemical Properties & Rationale
Fluorine (F) -F+0.14Similar size to hydrogen but strongly electron-withdrawing. Can form favorable interactions with protein backbones and is often used to block metabolism.
Trifluoromethyl (CF₃) -CF₃+0.88A strong electron-withdrawing group that significantly increases lipophilicity. Can act as a metabolically stable mimic of a methyl group.
Cyano (CN) -CN-0.57A polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It is smaller than a chloro group.
Methyl (CH₃) -CH₃+0.56A lipophilic group that can fill hydrophobic pockets in a binding site. It is a classical bioisostere for a chloro group in terms of size.

Experimental Insights: While direct comparative studies on 3-substituted analogs of our target molecule are limited, structure-activity relationship (SAR) studies on other indazole series have shown that modifications at the 3-position significantly impact biological activity. For instance, in a series of 3-substituted 1H-indazoles as IDO1 enzyme inhibitors, the nature of the substituent at the C3 position was found to be crucial for potent inhibitory activity.[1]

Bioisosteres for the Indazole Core

While the indazole ring is often chosen as a stable and synthetically accessible scaffold, exploring its bioisosteres can lead to novel intellectual property and potentially improved pharmacological profiles.

Reasons to consider replacing the indazole core include:

  • Exploring Novel Chemical Space: To discover new scaffolds with similar biological activity.

  • Improving Physicochemical Properties: To enhance solubility, permeability, or metabolic stability.

  • Altering Target Selectivity: Different heterocyclic cores can exhibit different selectivity profiles against related targets.

BioisostereStructureKey Rationale
Benzimidazole Shares a similar bicyclic aromatic structure and hydrogen bonding capabilities.
Benzotriazole Another bicyclic heteroaromatic system with a different arrangement of nitrogen atoms, which can alter hydrogen bonding patterns and electronic properties.
Indole The parent scaffold for which indazole is a bioisostere. Reverting to indole can be a useful strategy in SAR exploration.
7-Azaindazole The introduction of a nitrogen atom into the benzene ring can modulate the electronic properties and provide an additional point for hydrogen bonding.

Experimental Protocols: Synthesis of Key Scaffolds

The following protocols are representative methods for the synthesis of the parent compound and a key bioisosteric analog.

Synthesis of 3-chloro-1H-indazole-5-carboxylic acid

A common route to substituted indazole-3-carboxylic acids involves the cyclization of appropriately substituted phenylhydrazines.

Synthetic workflow for 3-chloro-1H-indazole-5-carboxylic acid.

Step-by-Step Methodology:

  • Diazotization and Reduction: 4-Chloro-2-methylaniline is diazotized with sodium nitrite in the presence of a strong acid, followed by reduction with a suitable reducing agent like tin(II) chloride to yield the corresponding hydrazine.

  • Condensation: The resulting hydrazine is condensed with pyruvic acid to form the hydrazone intermediate.

  • Cyclization: The hydrazone is then subjected to cyclization, often using a strong acid catalyst such as polyphosphoric acid (PPA), to afford 3-chloro-1H-indazole-5-carboxylic acid.

Synthesis of 3-chloro-5-(1H-tetrazol-5-yl)-1H-indazole (A Tetrazole Bioisostere)

The synthesis of the tetrazole analog typically proceeds from a nitrile intermediate.

Synthesis of a tetrazole bioisostere from a nitrile precursor.

Step-by-Step Methodology:

  • Nitrile Formation: The carboxylic acid of 3-chloro-1H-indazole-5-carboxylic acid can be converted to the corresponding primary amide, which is then dehydrated to the nitrile using a dehydrating agent like phosphorus oxychloride.

  • Tetrazole Formation: The nitrile is then treated with sodium azide and an ammonium salt (e.g., ammonium chloride) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired tetrazole.

Conclusion and Future Directions

The strategic application of bioisosterism is a cornerstone of modern drug design. This guide has provided a framework for considering bioisosteric replacements for the key functional groups of 3-chloro-1H-indazole-5-carboxylic acid. While direct comparative experimental data for this specific scaffold is limited, the principles outlined here, supported by data from related systems, offer a rational approach to designing novel analogs with potentially improved therapeutic profiles.

Future work should focus on the systematic synthesis and evaluation of these proposed bioisosteres to generate a comprehensive dataset. This would involve head-to-head comparisons of their in vitro potency, selectivity, physicochemical properties (pKa, logP, solubility), and pharmacokinetic profiles (metabolic stability, cell permeability). Such studies will be invaluable in further elucidating the structure-activity and structure-property relationships for this important class of compounds and will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Manna, A., et al. (2017). Identification of substituted 1H-indazoles as potent inhibitors for immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. ChemistrySelect, 2(18), 5511-5517.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Singh, H., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. ChemInform, 44(19).
  • Davyt, D., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5972-5983.
  • Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), ROS1, and Tropomyosin-Related Kinase (TRK) Inhibitor. Journal of Medicinal Chemistry, 59(8), 3392-3408.
  • Ferrari, M., et al. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
  • PubChem. Indazole-3-carboxylic acid. Retrieved from [Link]

  • La-Venia, A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3293.
  • Ferreira, L. G., et al. (2011).
  • Horgan, C., & Scully, P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. RSC Medicinal Chemistry, 13(1), 18-35.
  • Chemical Register. 3-chloro-1H-indazole-5-carboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-chloro-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.